25-Desacetyl Rifampicin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10-,18-13-,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTIJOBQNKDR-MJEUSZTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N4O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 25-Desacetyl Rifampicin-d3, a deuterated analog of the primary active metabolite of the front-line anti-tuberculosis drug, Rifampicin (B610482). The incorporation of deuterium (B1214612) at the N-methyl position of the piperazinyl imino group offers a valuable tool for pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-deuterated counterpart. This document details the chemical structure, physicochemical properties, proposed synthesis, metabolic pathway, and analytical methodologies for this compound.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to 25-Desacetyl Rifampicin, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group attached to the piperazine (B1678402) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H53D3N4O11 | [1] |
| Molecular Weight | 783.92 g/mol | [1] |
| Appearance | Reddish Orange Solid | [1] |
| Solubility | Chloroform, Methanol | [1] |
| Storage Temperature | -20°C | [1][2][3] |
| Melting Point | >162°C (decomposes) | [1][2] |
Synthesis
A general method for the deacetylation of rifamycin (B1679328) derivatives involves alkaline hydrolysis. For instance, a rifamycin derivative can be suspended in methanol, followed by the addition of a sodium hydroxide (B78521) solution. The reaction is typically allowed to proceed at room temperature, after which it is acidified and the product is extracted.[4]
Metabolism and Biological Activity
Rifampicin is metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is primarily catalyzed by the enzyme human arylacetamide deacetylase (AADAC).[5] 25-Desacetyl Rifampicin retains significant antibacterial activity.[6]
Metabolic Pathway
The metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin is a single-step deacetylation reaction.
Metabolic conversion of Rifampicin.
In Vitro Antimicrobial Activity
Studies have shown that 25-Desacetyl Rifampicin exhibits potent antimicrobial activity against various Mycobacterium tuberculosis lineages. The minimum inhibitory concentrations (MICs) for Rifampicin and its 25-desacetyl metabolite generally range from 0.03 to 1 µg/mL.[7] The bactericidal activity of the 25-desacetyl metabolite is comparable to that of Rifampicin.[6]
Table 2: In Vitro Activity of Rifampicin and its 25-Desacetyl Metabolite
| Compound | Organism | MIC Range (µg/mL) | Reference |
| Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |
| 25-Desacetyl Rifampicin | Mycobacterium tuberculosis | 0.03 - 1 | [7] |
Pharmacokinetics
The pharmacokinetic properties of 25-Desacetyl Rifampicin have been investigated, often in conjunction with its parent drug, Rifampicin.
Table 3: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Adults
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [8][9] |
| Time to Maximum Concentration (Tmax) | 2.2 h | 3.8 h | [10][11] |
Experimental Protocols
Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is a representative method based on published literature for the analysis of Rifampicin and its metabolites.[12]
Objective: To quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound reference standard
-
Rifampicin-d8 (internal standard)
-
Acetonitrile (B52724) (0.1% formic acid)
-
Water (10 mM ammonium (B1175870) formate)
-
Protein precipitation/dephospholipidation plate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a C18 column
Procedure:
-
Sample Preparation:
-
To 30 µL of plasma, add 100 µL of acetonitrile containing 0.1% formic acid and the internal standard (Rifampicin-d8).
-
Perform protein precipitation and dephospholipidation using a dedicated plate.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 10 mM ammonium formate (B1220265) in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous components.
-
Flow Rate: As per column specifications.
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor and product ions.
-
Rifampicin-d8 (IS): 831.6 > 799.6 m/z
-
-
Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
LC-MS/MS workflow for quantification.
In Vitro Deacetylation Assay using Human Liver Microsomes
This protocol is a representative method based on published literature for assessing the enzymatic conversion of Rifampicin.[13]
Objective: To determine the in vitro metabolism of Rifampicin-d3 to this compound by human liver microsomes.
Materials:
-
Rifampicin-d3
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding Rifampicin-d3 to the pre-warmed incubation mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence and quantity of both Rifampicin-d3 and the formed this compound using a validated LC-MS/MS method as described in section 6.1.
-
-
Data Analysis:
-
Plot the formation of this compound over time to determine the rate of metabolism.
-
Kinetic parameters such as Km and Vmax can be determined by varying the substrate concentration.[13]
-
References
- 1. usbio.net [usbio.net]
- 2. labsolu.ca [labsolu.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 5. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin, a primary and active metabolite of the potent antibiotic Rifampicin, plays a significant role in the therapeutic efficacy of its parent drug. This technical guide provides a comprehensive overview of the core mechanism of action of 25-Desacetyl Rifampicin, with the "-d3" designation indicating a deuterated form primarily utilized for analytical purposes such as mass spectrometry-based quantification. The fundamental mechanism of action of the deuterated and non-deuterated forms is identical. This document details its interaction with the bacterial transcription machinery, presents comparative quantitative data on its antibacterial activity, and outlines relevant experimental protocols.
Core Mechanism of Action: Inhibition of Bacterial DNA-Dependent RNA Polymerase
The antibacterial activity of 25-Desacetyl Rifampicin, like its parent compound Rifampicin, is rooted in its specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1] This inhibitory action is highly selective for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes, which accounts for its therapeutic utility.[1]
The binding of rifamycins (B7979662), including 25-Desacetyl Rifampicin, to RNAP has been extensively studied. The molecule lodges itself within a pocket of the β-subunit of the bacterial RNAP, in close proximity to the enzyme's active site.[2] This binding does not prevent the initial formation of the phosphodiester bond but rather physically obstructs the path of the elongating RNA transcript once it reaches a length of two to three nucleotides.[3] This steric hindrance prevents the extension of the nascent RNA chain, effectively halting transcription and, consequently, protein synthesis, leading to bacterial cell death.
While direct binding studies specifically for 25-Desacetyl Rifampicin are not extensively published, its structural similarity to Rifampicin and its demonstrated antibacterial activity strongly support an identical mechanism of action. The deacetylation at the C25 position is a metabolic modification and does not fundamentally alter the core pharmacophore responsible for RNAP inhibition.
Data Presentation: Antibacterial Activity
25-Desacetyl Rifampicin retains significant antibacterial activity, although its potency can vary compared to Rifampicin depending on the bacterial species. Below is a summary of available quantitative data on its efficacy, primarily presented as Minimum Inhibitory Concentrations (MICs).
| Compound | Bacterial Species | MIC (mg/L) |
| 25-Desacetyl Rifampicin | Mycobacterium tuberculosis | 0.125 - 0.25 |
| Rifampicin | Mycobacterium tuberculosis | 0.125 - 0.25 |
| 25-Desacetyl Rifampicin | Mycobacterium africanum | 0.125 - 0.50 |
| Rifampicin | Mycobacterium africanum | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |
| 25-Desacetyl Rifampicin | Mycobacterium bovis | 0.125 - 1.0 |
| Rifampicin | Mycobacterium bovis | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |
| 25-Desacetyl Rifampicin | Mycobacterium bovis BCG | 0.016 - 0.125 |
| Rifampicin | Mycobacterium bovis BCG | Not explicitly stated, but activity is comparable to 25-desacetyl rifampicin |
Data sourced from a comparative study on the in-vitro activity of rifamycins.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antibacterial activity of 25-Desacetyl Rifampicin is the determination of its MIC.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Drug Dilution Series: A serial two-fold dilution of 25-Desacetyl Rifampicin-d3 is prepared in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., from 64 mg/L to 0.06 mg/L).
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control well (bacteria without the drug) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for a period suitable for the growth of the test organism (e.g., 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye such as resazurin.
In Vitro RNA Polymerase Inhibition Assay
This assay directly measures the inhibitory effect of 25-Desacetyl Rifampicin on the enzymatic activity of bacterial RNA polymerase.
Methodology: In Vitro Transcription Assay
-
Purification of RNA Polymerase: Bacterial RNA polymerase is purified from a suitable bacterial strain (e.g., Escherichia coli or Mycobacterium smegmatis) using established protocols, often involving affinity chromatography.[4]
-
Transcription Reaction Mixture: A reaction mixture is prepared containing a DNA template with a known promoter, ribonucleoside triphosphates (rNTPs; ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP), and a transcription buffer.
-
Initiation of Transcription: The purified RNA polymerase is added to the reaction mixture to initiate transcription.
-
Addition of Inhibitor: this compound is added to the reaction at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the synthesized RNA transcripts are separated by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis).
-
Quantification: The amount of full-length RNA transcript produced in the presence of the inhibitor is quantified (e.g., by autoradiography or phosphorimaging) and compared to the control. The concentration of this compound that inhibits 50% of the RNA polymerase activity (IC50) can then be determined.
Mandatory Visualizations
References
- 1. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Rifampicin to 25-Desacetyl Rifampicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathway leading to the conversion of the frontline anti-tuberculosis drug, Rifampicin (B610482), to its primary metabolite, 25-Desacetyl Rifampicin. This document outlines the core enzymatic processes, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Executive Summary
Rifampicin undergoes deacetylation to form 25-Desacetyl Rifampicin, a metabolite that retains partial antibacterial activity. This biotransformation is primarily catalyzed by the enzyme Arylacetamide deacetylase (AADAC), a B-esterase predominantly found in the liver.[1][2][3] The process of deacetylation is a crucial step in the metabolism and subsequent elimination of Rifampicin. Understanding this pathway is vital for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens.
The Core Metabolic Pathway
The principal metabolic transformation of Rifampicin is the hydrolysis of the acetyl group at the 25-position, resulting in the formation of 25-Desacetyl Rifampicin.
Enzymatic Catalysis
The deacetylation of Rifampicin is primarily mediated by Arylacetamide deacetylase (AADAC), an enzyme located in the microsomes of hepatocytes.[1][2] Studies utilizing recombinant human AADAC have demonstrated its efficiency in deacetylating rifamycins, including Rifampicin.[2] In contrast, human carboxylesterases (CES), which are responsible for the hydrolysis of many prodrugs, have been shown to have no significant activity in this specific metabolic conversion.[2] The involvement of AADAC has been further substantiated by the similarities in kinetic values (Km and Ki) and inhibitory characteristics observed between recombinant AADAC and human liver microsomes (HLM).[2]
dot
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin catalyzed by AADAC.
Quantitative Data
The enzymatic conversion of Rifampicin to 25-Desacetyl Rifampicin has been characterized by specific kinetic parameters.
| Parameter | Value | Enzyme Source | Reference |
| Km | 48.23 µM | Human Liver Microsomes | [4] |
| Vmax | 1.233 pmol/min/mg protein | Human Liver Microsomes | [4] |
| CLint | 0.026 µl/min/mg protein | Human Liver Microsomes | [4] |
Table 1: Enzyme Kinetic Parameters for the Deacetylation of Rifampicin
Pharmacokinetic studies have also quantified the clearance of both Rifampicin and its primary metabolite.
| Compound | Apparent Clearance (L/h) for a 70 kg adult | RSE (%) | Reference |
| Rifampicin | 10.3 | 5.6 | [1][5] |
| 25-Desacetyl Rifampicin | 95.8 | 10 | [1][5] |
Table 2: Apparent Clearance of Rifampicin and 25-Desacetyl Rifampicin
Experimental Protocols
The study of Rifampicin metabolism relies on robust in vitro assays and sensitive analytical methods.
In Vitro Enzyme Assay for Rifampicin Deacetylation
This protocol provides a general framework for assessing the conversion of Rifampicin to 25-Desacetyl Rifampicin using human liver microsomes.
-
Preparation of Reagents:
-
Rifampicin stock solution (e.g., in DMSO).
-
Human Liver Microsomes (HLM), commercially available.
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (optional, to assess the influence of NADPH-dependent pathways).[6]
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Incubation:
-
Pre-warm a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and phosphate buffer in a microcentrifuge tube at 37°C.
-
Initiate the reaction by adding Rifampicin to achieve the desired final concentration (e.g., concentrations bracketing the Km value).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 15, 30, 45, and 60 minutes).[4]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Method: HPLC-MS/MS for Quantification
A sensitive and specific method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin is crucial for metabolic studies.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[4]
-
Detection Wavelength (for HPLC with UV detection): 254 nm.[4]
-
-
Mass Spectrometric Detection:
-
Quantification:
-
Construct calibration curves using known concentrations of Rifampicin and 25-Desacetyl Rifampicin standards.
-
The lower limits of quantification are typically in the range of 25 ng/mL for Rifampicin and 2.5 ng/mL for 25-Desacetyl Rifampicin.[7]
-
dot
Caption: A typical workflow for studying the in vitro metabolism of Rifampicin.
Conclusion
The deacetylation of Rifampicin to 25-Desacetyl Rifampicin is a well-defined metabolic pathway primarily governed by the enzyme AADAC. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of drug metabolism and development. A thorough understanding of this pathway is essential for the continued safe and effective use of Rifampicin in the treatment of tuberculosis and other bacterial infections. Further research may focus on the impact of genetic polymorphisms in the AADAC gene on Rifampicin metabolism and clinical outcomes.
References
- 1. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization, comparative, and functional analysis of arylacetamide deacetylase from Gnathostomata organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of rifampicin in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. researchgate.net [researchgate.net]
Unraveling the Profile of a Key Rifampicin Metabolite: A Technical Guide to 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the potent first-line antituberculosis drug, Rifampicin.[1][2] The deuterated isotopologue, 25-Desacetyl Rifampicin-d3, serves as a crucial internal standard for its quantitative analysis in various biological matrices.[3][4] Understanding the pharmacological properties of this metabolite is essential for optimizing Rifampicin therapy, managing drug-drug interactions, and developing new therapeutic strategies. This technical guide provides a comprehensive overview of the core pharmacological properties of 25-Desacetyl Rifampicin, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacological Properties
25-Desacetyl Rifampicin is formed in the liver through the deacetylation of Rifampicin.[1][5] This metabolic conversion is a significant aspect of Rifampicin's overall pharmacokinetic profile. While it is considered a metabolite, 25-Desacetyl Rifampicin retains partial antibacterial activity.[6][7]
Table 1: Comparative Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [8][9] |
| Apparent Clearance (CL/F) | 10.3 L/h (for 70 kg adults) | 95.8 L/h (for 70 kg adults) | [10] |
| Area Under the Curve (AUC) Ratio (Metabolite/Parent) | - | 14 ± 6% | [2] |
| Protein Binding | ~80% | - | [1][11] |
Note: The pharmacokinetic parameters can exhibit high variability among individuals.[9]
Table 2: In Vitro Metabolic Parameters for the Formation of 25-Desacetyl Rifampicin
| Parameter | Value | Reference(s) |
| Michaelis-Menten Constant (Km) | 48.23 µM | [12][13] |
| Maximum Velocity (Vmax) | 1.233 pmol/min/mg protein | [12][13] |
| Intrinsic Clearance (CLint) | 0.026 µl/min/mg protein | [12][13] |
Table 3: Antibacterial Activity
| Compound | Organism | MIC99 | Reference(s) |
| 25-Desacetyl Rifampicin | M. smegmatis | 2.66 µM | [6] |
Experimental Protocols
Determination of Pharmacokinetic Parameters
A common experimental approach to determine the pharmacokinetic parameters of Rifampicin and 25-Desacetyl Rifampicin involves an open-label, single-dose, randomized, crossover bioequivalence study in healthy volunteers.[8][9]
-
Study Design: Healthy volunteers are administered a single oral dose of Rifampicin.
-
Sample Collection: Blood samples are collected at predetermined time points.
-
Sample Preparation: Plasma is separated from the blood samples.
-
Analysis: Plasma concentrations of Rifampicin and 25-Desacetyl Rifampicin are determined using a validated High-Performance Liquid Chromatography (HPLC) method.[8][9]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[8][9]
In Vitro Metabolism Assay
The metabolic parameters for the formation of 25-Desacetyl Rifampicin can be determined using in vitro assays with human liver microsomes (HLMs).[12][13]
-
Incubation: Rifampicin is incubated with HLMs in the presence of a suitable buffer system.
-
Time Points: Aliquots are taken at various time points (e.g., 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped, typically by the addition of a cold organic solvent.
-
Analysis: The formation of 25-Desacetyl Rifampicin is quantified using a validated HPLC method.[12][13]
-
Kinetic Analysis: The data is fitted to the Michaelis-Menten equation to determine Km and Vmax.[12][13]
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for pharmacokinetic studies.
Conclusion
25-Desacetyl Rifampicin is a pharmacologically relevant metabolite of Rifampicin. Its formation, pharmacokinetic profile, and biological activity are important considerations in the clinical use of its parent drug. The use of its deuterated form, this compound, is indispensable for accurate bioanalytical measurements. This guide provides a foundational understanding for researchers and drug development professionals working with Rifampicin and its metabolites. Further research into the clinical implications of 25-Desacetyl Rifampicin exposure and its potential for drug-drug interactions is warranted.
References
- 1. Clinical pharmacokinetics of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. droracle.ai [droracle.ai]
- 6. caymanchem.com [caymanchem.com]
- 7. Rifampicin | C43H58N4O12 | CID 135398735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1][2][3] The accuracy and reliability of pharmacokinetic data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built.[3] Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1][2][3]
This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why these molecules are considered the gold standard and how to effectively implement them in a laboratory setting.
The Critical Role of Internal Standards in Pharmacokinetics
Bioanalytical methods are susceptible to various sources of error that can compromise data integrity.[2] These include variability in sample preparation, instrument response, and matrix effects, where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[1][2][4] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to normalize these variabilities.[2] By monitoring the ratio of the analyte's response to the IS's response, accurate and precise quantification can be achieved.[2]
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1][3][5][6] In a deuterated standard, one or more hydrogen atoms in the drug molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen.[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[5][6]
The "Deuterium Switch": Advantages in Bioanalysis
The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) approach, which is considered the gold standard in quantitative bioanalysis.[6] The near-identical physicochemical properties of a deuterated IS to the analyte of interest provide several key advantages:
-
Correction for Matrix Effects : Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source.[1] Since the deuterated standard has the same chemical properties as the analyte, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][4][7]
-
Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring the analyte-to-IS ratio remains constant.[1]
-
Co-elution with the Analyte : The deuterated standard and the analyte exhibit nearly identical chromatographic retention times.[1][8][9] This co-elution ensures that both experience the same analytical conditions from extraction to detection, effectively normalizing for variations in sample recovery, matrix effects, and instrument response.[1]
-
Improved Assay Robustness and Throughput : By minimizing variability, deuterated standards contribute to more robust and reliable bioanalytical methods.[1][9] This increased robustness can lead to higher sample throughput and lower rates of failed analytical runs.[1][9]
-
Enhanced Accuracy and Precision : The ability of deuterated standards to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1][10]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[7][10][11] The EMA has noted that over 90% of bioanalytical method validations submitted to them incorporate stable isotope-labeled internal standards, highlighting their importance in regulatory submissions.[1][4]
Data Presentation: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showing enhanced accuracy and precision compared to non-deuterated analogs.[10]
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | No Internal Standard |
| Accuracy (% Bias) | -1.5% to +2.3% | -8.7% to +10.2% | -25.6% to +31.4% |
| Precision (%CV) | 2.1% to 4.5% | 6.8% to 12.5% | 15.8% to 28.9% |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[5] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[5] | N/A |
| Matrix Effect | Excellent Compensation | Poor to Moderate Compensation | No Compensation |
| Cost & Availability | Higher cost and may require custom synthesis.[5] | Generally lower cost and more readily available.[5] | N/A |
This table summarizes typical performance differences based on established analytical validation parameters. Actual values may vary depending on the specific assay.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.
General Bioanalytical Method Validation Protocol
A thorough validation should be performed to compare the performance of deuterated and non-deuterated internal standards.[6]
Objective : To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.[6]
Methodology :
-
Stock and Working Solutions : Prepare separate stock solutions of the analyte and both internal standards.[3][6]
-
Calibration Standards and Quality Controls (QCs) : Prepare calibration standards and QCs by spiking blank biological matrix with known concentrations of the analyte.[12][13]
-
Sample Preparation : Add the internal standard (either deuterated or non-deuterated) to all samples, calibration standards, and QCs.[13] Process the samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[1]
-
LC-MS/MS Analysis : Analyze the processed samples using a validated LC-MS/MS method.[11]
-
Data Analysis : Construct separate calibration curves using the peak area ratios of the analyte to each internal standard. Calculate the accuracy and precision for the QCs for both methods.[14]
Sample Preparation: Protein Precipitation
This is a common and straightforward method for sample preparation in pharmacokinetic studies.
Materials :
-
Human plasma samples
-
Deuterated Internal Standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, with 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.[15]
-
Aliquot 100 µL of each plasma sample into a labeled tube.[15]
-
Add 200 µL of the deuterated IS working solution in acetonitrile to each tube.[3]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[3]
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes).[3]
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[3][15]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are powerful tools for illustrating complex processes and logical dependencies in pharmacokinetic studies.
Caption: General experimental workflow for bioanalysis using deuterated internal standards.
Caption: Logical relationship of how deuterated standards correct for analytical variability.
Deuterated Compounds in Drug Metabolism and Pharmacokinetics (DMPK)
Beyond their role as internal standards, deuterated compounds are also valuable in studying drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[16][17] If the cleavage of a C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process.[15] This "kinetic isotope effect" can lead to:
-
Reduced clearance and a longer biological half-life.[15]
-
Increased systemic exposure (AUC) of the parent drug.[15]
-
Altered metabolic pathways, potentially reducing the formation of toxic metabolites.[18]
This strategy, sometimes called "deuterium switching," has been used to develop new chemical entities with improved pharmacokinetic profiles.[8][17] Deutetrabenazine is an example of an FDA-approved drug that utilizes this principle.[18][19]
Synthesis of Deuterated Standards
The synthesis of deuterated standards is a critical aspect of their application. Various methods are employed, including:
-
Direct Exchange : Swapping a hydrogen atom with deuterium, often in the presence of a catalyst.
-
Use of Deuterated Reagents : Incorporating deuterium using deuterated solvents and reagents like D₂O.
-
Metal-Catalyzed Hydrogenation : Using deuterated hydrogen gas (D₂) in hydrogenation reactions.
-
Synthesis from Deuterated Precursors : Building the molecule from starting materials that already contain deuterium.
The position and stability of the deuterium labels are critical. Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the utility of the standard.[5] Therefore, stable, non-exchangeable labeling positions are essential.[5]
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies.[1][2] Their ability to accurately correct for various sources of analytical error leads to highly reliable and reproducible quantitative data.[1] The protocols and data presented in this guide demonstrate the successful implementation of deuterated standards, resulting in robust and validated bioanalytical methods.[1] For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the quality and integrity of pharmacokinetic data, ultimately contributing to the successful development of new and effective therapies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pmda.go.jp [pmda.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 25-Desacetyl Rifampicin-d3 as a Rifampicin Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a potent bactericidal antibiotic, is a cornerstone in the treatment of tuberculosis and other mycobacterial infections.[1] Its efficacy is intrinsically linked to its complex pharmacokinetic profile, which includes extensive metabolism. The primary and most well-documented metabolic pathway is the deacetylation of Rifampicin to its active metabolite, 25-desacetyl rifampicin.[2][3] This metabolite not only retains antimicrobial activity but also plays a significant role in the overall therapeutic and toxicological profile of Rifampicin. The deuterated internal standard, 25-desacetyl rifampicin-d3 (B1140610), is an indispensable tool for the accurate quantification of this key metabolite in biological matrices, facilitating robust pharmacokinetic and pharmacodynamic (PK/PD) studies. This technical guide provides a comprehensive overview of 25-desacetyl rifampicin-d3, its parent drug Rifampicin, their metabolism, and detailed methodologies for their analysis.
Chemical Properties and Structures
A clear understanding of the chemical structures of Rifampicin and its desacetylated metabolite is fundamental for any analytical endeavor.
Rifampicin is a complex macrocyclic antibiotic belonging to the ansamycin (B12435341) group. Its chemical structure is characterized by a naphthoquinone core spanned by an aliphatic ansa chain.
25-Desacetyl Rifampicin is formed by the hydrolysis of the acetyl group at the C-25 position of the ansa chain of Rifampicin. The deuterated form, This compound , incorporates three deuterium (B1214612) atoms, typically on the N-methyl group of the piperazine (B1678402) moiety, to serve as a stable isotope-labeled internal standard in mass spectrometry-based assays.
| Compound | Molecular Formula | Molecular Weight | Chemical Structure |
| Rifampicin | C43H58N4O12 | 822.94 g/mol | [Image of Rifampicin chemical structure] |
| 25-Desacetyl Rifampicin | C41H56N4O11 | 780.9 g/mol | [Image of 25-Desacetyl Rifampicin chemical structure] |
| This compound | C41H53D3N4O11 | 783.92 g/mol | [Image of this compound chemical structure] |
Metabolic Pathway of Rifampicin
The biotransformation of Rifampicin is a critical determinant of its clinical effects. The primary metabolic event is the deacetylation to 25-desacetyl rifampicin.
This deacetylation is primarily catalyzed by esterase enzymes, including arylacetamide deacetylase (AADAC) and carboxylesterases (CES1 and CES2), which are predominantly found in the liver.[4] It is important to note that Rifampicin is also a potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP2C9, and CYP2C19.[2][5] This induction can lead to significant drug-drug interactions and auto-induction, where Rifampicin enhances its own metabolism over time.
Quantitative Analysis of Rifampicin and 25-Desacetyl Rifampicin
Accurate and sensitive quantification of Rifampicin and 25-desacetyl rifampicin in biological matrices like plasma and cerebrospinal fluid (CSF) is crucial for clinical monitoring and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations in sample processing and instrument response.
Experimental Protocol: LC-MS/MS Quantification
The following is a generalized but detailed protocol based on common practices for the simultaneous quantification of Rifampicin and 25-desacetyl rifampicin in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid or a buffer like 2mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Gradient Elution: A gradient elution is employed to achieve good separation of the analytes from matrix components.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally preferred.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Rifampicin: The precursor ion (Q1) is typically m/z 823.4, and a common product ion (Q3) is m/z 791.4.
-
25-Desacetyl Rifampicin: The precursor ion (Q1) is m/z 781.4, with a corresponding product ion (Q3).
-
This compound (Internal Standard): The precursor ion (Q1) is m/z 784.4, with a corresponding product ion (Q3).
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
The concentration of the analytes in unknown samples is then determined from this calibration curve.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for Rifampicin and its primary metabolite, 25-desacetyl rifampicin, obtained from studies in healthy adult volunteers and patients. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Rifampicin | 25-Desacetyl Rifampicin | Reference |
| Time to Peak Concentration (Tmax) | ~2-4 hours | ~3-5 hours | [6] |
| Peak Plasma Concentration (Cmax) | Varies with dose (e.g., 7-9 µg/mL for 600 mg dose) | Significantly lower than Rifampicin | [6] |
| Area Under the Curve (AUC) | Dose-dependent | Approximately 14% of Rifampicin AUC | [7] |
| Apparent Clearance | ~10.3 L/h (for a 70 kg adult) | ~95.8 L/h (for a 70 kg adult) | [8][9] |
| Antimicrobial Activity | High | Retains significant antimicrobial activity | [2] |
Exposure to both Rifampicin and 25-desacetylrifampicin has been observed to decrease rapidly during the initial days of therapy, likely due to the auto-induction of metabolic enzymes.[7]
Conclusion
25-Desacetyl rifampicin is a pharmacologically active and significant metabolite of Rifampicin. The use of its deuterated analog, this compound, as an internal standard is critical for the reliable quantification of this metabolite in biological fluids. The detailed LC-MS/MS methodology and understanding of the metabolic pathway provided in this guide are intended to support researchers and drug development professionals in conducting high-quality pharmacokinetic and pharmacodynamic assessments of Rifampicin. Such studies are essential for optimizing dosing regimens, understanding drug-drug interactions, and ultimately improving therapeutic outcomes for patients undergoing treatment with this vital antibiotic.
References
- 1. Rifampicin - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Physical and chemical properties of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 25-Desacetyl Rifampicin-d3, a deuterated analog of a primary active metabolite of Rifampicin (B610482). This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is the deuterated form of 25-Desacetyl Rifampicin, a significant metabolite of the antibiotic Rifampicin. The deuterium (B1214612) labeling provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based analyses.
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Citations |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | [1][2] |
| Synonyms | 25-Deacetylrifampicin-d3, 25-Desacetylrifampin-d3, Desacetylrifampicin-d3 | [1][2][3] |
| Molecular Formula | C₄₁H₅₃D₃N₄O₁₁ | [1][3][4] |
| Molecular Weight | 783.92 g/mol | [1][4][5] |
| Appearance | Reddish-Orange to Brown-Orange Solid | [1][2] |
| Melting Point | >162°C (decomposes) | [1][5] |
| Solubility | Slightly soluble in DMSO. | [6] |
| Purity | >85% to >98% (Varies by supplier) | [3] |
| Storage | Store at -20°C. May be shipped on blue ice. | [1][2][5] |
| Unlabeled CAS | 16783-99-6 | [5][6][7] |
Experimental Protocols
Synthesis of 25-Desacetyl Rifampicin from Rifampicin (General Protocol)
The synthesis of 25-Desacetyl Rifampicin is typically achieved through the deacetylation of Rifampicin. While a specific protocol for the deuterated analog is not publicly detailed, the following procedure for the unlabeled compound, adapted from established methods, illustrates the general chemical transformation. The synthesis of the d3-labeled compound would start from a correspondingly labeled Rifampicin precursor.
Principle: The acetyl group at the 25-position of the rifamycin (B1679328) core is hydrolyzed under basic conditions. This process is a common transformation for rifamycin derivatives.[1]
Materials:
-
Rifampicin (or Rifampicin-d3)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Chloroform
-
Citric Acid (for acidification)
-
Water
Procedure:
-
Suspension: Suspend Rifampicin in methanol.[1]
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the methanolic suspension. The mixture is then stirred at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Neutralization and Extraction: After the reaction is complete, the solution is acidified with citric acid. The product is then extracted from the aqueous solution using an organic solvent like chloroform.[1]
-
Purification: The combined organic extracts are dried and the solvent is evaporated. The resulting residue, containing 25-Desacetyl Rifampicin, can be further purified by crystallization from a suitable solvent system, such as methanol and ether.[1]
Analytical Methodology: HPLC-Based Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of 25-Desacetyl Rifampicin in various matrices, including plasma and urine.[8]
Instrumentation:
Mobile Phase and Conditions (Example):
-
A common mobile phase consists of a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 55:45 v/v).[8]
-
Detection is typically performed at a wavelength of 254 nm.[5][8]
-
The flow rate is generally maintained around 0.8 to 1.0 mL/min.[5]
Sample Preparation (for biological matrices):
-
Extraction: Liquid-liquid extraction is a common method. For instance, a plasma or urine sample can be buffered and then extracted with an organic solvent like chloroform.[8]
-
Reconstitution: After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system.
Visualizations
Synthesis Workflow: Deacetylation of Rifampicin
The following diagram illustrates the key steps in the chemical synthesis of 25-Desacetyl Rifampicin from its precursor, Rifampicin.
Caption: Synthesis of 25-Desacetyl Rifampicin from Rifampicin.
References
- 1. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.nirt.res.in [eprints.nirt.res.in]
A Technical Review of 25-Desacetyl Rifampicin-d3 for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on 25-Desacetyl Rifampicin-d3, a key analytical tool in the pharmacokinetic assessment of the first-line tuberculosis drug, Rifampicin. This document outlines its role as a deuterated internal standard, detailing the bioanalytical methods for its use, including sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters.
Introduction: The Role of 25-Desacetyl Rifampicin and its Deuterated Analog
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. In the body, it is primarily metabolized in the liver via deacetylation to form 25-Desacetyl Rifampicin, which is also an active metabolite. The pharmacokinetic profiles of both Rifampicin and 25-Desacetyl Rifampicin are complex, exhibiting significant inter-individual variability.
To accurately quantify Rifampicin and its active metabolite in biological matrices such as plasma, a robust and reliable analytical method is essential. The gold standard for such bioanalysis is LC-MS/MS, which offers high sensitivity and selectivity. In these assays, a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis. This compound serves as this ideal internal standard for the quantification of 25-Desacetyl Rifampicin, and in some methods, a close analog is used for Rifampicin itself. Its chemical properties are nearly identical to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer.
Metabolic Pathway of Rifampicin
Rifampicin undergoes metabolism in the liver, where it is converted to its primary active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a critical aspect of its overall pharmacokinetic and pharmacodynamic profile.
Bioanalytical Methodology
The quantification of 25-Desacetyl Rifampicin in biological samples, using this compound as an internal standard, typically involves sample preparation followed by LC-MS/MS analysis.
Experimental Workflow
A standard bioanalytical workflow for the quantification of 25-Desacetyl Rifampicin is depicted below. This process ensures the removal of interfering substances from the biological matrix and accurate measurement of the analyte.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation)
A common and efficient method for extracting Rifampicin and its metabolites from plasma is protein precipitation.
-
Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, this compound, at a known concentration.
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 20-25 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a reverse-phase C18 column.
-
Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient: A gradient elution is often employed to ensure good separation of the analytes from matrix components.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, typically around 40°C.
Tandem Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Quantitative Data
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 25-Desacetyl Rifampicin and its deuterated internal standard. Note that parameters for Rifampicin and its corresponding deuterated standard are also included as they are typically analyzed concurrently.
Table 1: Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Rifampicin | 823.6 | 791.5 |
| Rifampicin-d8 | 831.6 | 799.6 |
| 25-Desacetyl Rifampicin | 749.5 | 95.1 |
| 25-Desacetyl Rifampicin-d8 | 757.5 | 95.0 |
Note: The parameters for the -d8 version of the internal standard are presented, which are expected to be very similar for the -d3 version.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | 25-Desacetyl Rifapentine (B610483)* |
| Linearity Range | 4.00 – 2000 ng/mL |
| Inter-day Accuracy (%Nom) | 96.4% – 106.3% |
| Inter-day Precision (%CV) | 6.7% – 11.8% |
| Intra-day Accuracy (%Nom) | 96.4% – 106.3% |
| Intra-day Precision (%CV) | 6.7% – 11.8% |
*Data from a validated method for 25-O-desacetyl rifapentine, a close structural analog, provides a strong indication of the expected performance for a 25-Desacetyl Rifampicin assay.[1]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 25-Desacetyl Rifampicin in biological matrices. The use of LC-MS/MS with a stable isotope-labeled internal standard is the preferred method for pharmacokinetic studies of Rifampicin and its active metabolite. The protocols and parameters outlined in this guide, based on a comprehensive review of the available literature, provide a solid foundation for researchers and drug development professionals working in this area. The robustness of the protein precipitation sample preparation method combined with the sensitivity and selectivity of LC-MS/MS ensures high-quality data for critical clinical and research applications.
References
Methodological & Application
Application Note: LC-MS/MS Method for the Quantification of 25-Desacetyl Rifampicin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rifampicin (B610482) is a cornerstone antibiotic for the treatment of tuberculosis. It is primarily metabolized in the liver to 25-Desacetyl Rifampicin, which is also microbiologically active.[1][2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, helping to optimize dosage, ensure efficacy, and minimize toxicity.[1] This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 25-Desacetyl Rifampicin in human plasma. The method utilizes 25-Desacetyl Rifampicin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.
Metabolic Pathway
Rifampicin undergoes deacetylation in the liver to form its primary active metabolite, 25-Desacetyl Rifampicin.[3]
Experimental Protocol
1. Materials and Reagents
-
Analytes: 25-Desacetyl Rifampicin, this compound (Internal Standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)
-
Reagents: Ammonium Formate (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K2EDTA)
2. Standard and QC Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound (IS) in methanol.
-
Working Solutions:
-
Prepare serial dilutions of the 25-Desacetyl Rifampicin stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.[4][5]
-
Prepare an IS working solution by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
-
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to achieve the final concentrations listed in the table below.
Table 1: Concentration of Calibration Standards and Quality Control Samples
| Sample Type | Concentration (ng/mL) |
| CS 1 (LLOQ) | 1.0 |
| CS 2 | 2.5 |
| CS 3 | 10 |
| CS 4 | 50 |
| CS 5 | 250 |
| CS 6 | 500 |
| CS 7 | 1000 |
| Low QC (LQC) | 3.0 |
| Medium QC (MQC) | 300 |
| High QC (HQC) | 800 |
3. Sample Preparation (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting the analyte from plasma.[5][6]
4. LC-MS/MS System and Conditions
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[5]
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 Column (e.g., 50 x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.5 mL/min |
| Gradient | 0.0 min (20% B), 2.5 min (80% B), 2.6 min (20% B), 4.0 min (20% B) |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4000 V[5] |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| 25-Desacetyl Rifampicin | 781.4 > 749.5 (Quantifier), 781.4 > 163.1 (Qualifier) |
| This compound (IS) | 784.4 > 752.5 (Quantifier) |
Note: The MRM transitions for 25-Desacetyl Rifampicin are hypothetical and should be optimized empirically. The parent mass is derived from its chemical formula, and potential fragments are selected based on common fragmentation patterns of similar molecules.
Method Validation and Performance
The method was validated according to FDA guidelines for bioanalytical method validation.[7][8]
1. Linearity and Range
The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, using a weighted (1/x²) linear regression.
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.998[9] |
| Mean Accuracy (% Bias) | 85% - 115% (90% - 110% at LLOQ) |
2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (LQC, MQC, HQC).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LQC | 3.0 | ≤ 5.8 | ≤ 6.5 | -3.2 to 4.5 |
| MQC | 300 | ≤ 4.1 | ≤ 5.2 | -1.9 to 3.8 |
| HQC | 800 | ≤ 3.5 | ≤ 4.8 | -2.5 to 2.1 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy (% Bias) within ±15% (±20% at LLOQ).[9] |
3. Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with quantification.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 91.5 | 98.2 |
| HQC | 94.2 | 101.5 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect (%CV) should be ≤ 15%. |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 25-Desacetyl Rifampicin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol provides high accuracy, precision, and throughput.[6] The method meets the criteria for bioanalytical method validation and is suitable for use in clinical therapeutic drug monitoring and pharmacokinetic research.[10][11]
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Analysis of 25-Desacetyl Rifampicin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis.[1][2] Accurate quantification of Rifampicin and its metabolites is crucial for pharmacokinetic and therapeutic drug monitoring studies. 25-Desacetyl Rifampicin-d3 is a deuterated stable isotope-labeled internal standard, essential for providing accuracy and precision in quantitative bioanalysis by mass spectrometry. These application notes provide detailed protocols for the sample preparation of this compound from various biological matrices for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodologies outlined below are based on established techniques for the extraction of Rifampicin and its metabolites, including protein precipitation, solid-phase extraction, and liquid-liquid extraction.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interferences from complex biological matrices and ensuring the accuracy and sensitivity of the analysis. The most common techniques for the extraction of 25-Desacetyl Rifampicin from biological samples are protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis.[3] It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.
Experimental Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of a precipitation solvent (e.g., methanol (B129727) or acetonitrile).[3] Some protocols suggest using acetonitrile (B52724) containing 0.1% formic acid.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant containing the analyte of interest.
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).[4]
Workflow for Protein Precipitation
Caption: A simple workflow for sample preparation using protein precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough clean-up than protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[5]
Experimental Protocol:
-
Pre-treatment: To 30 µL of plasma, add 100 µL of 0.1% formic acid in acetonitrile.[1] For other matrices like human milk, a protein precipitation step might precede SPE.[6]
-
Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.[2]
-
Elution: Elute the analyte of interest, this compound, with a small volume of a strong solvent (e.g., 0.1% formic acid in a mixture of acetonitrile and water).[2]
-
Final Step: The eluate can be evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.
Workflow for Solid-Phase Extraction
Caption: The sequential steps involved in solid-phase extraction for sample clean-up.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5]
Experimental Protocol:
-
To an acidified sample (e.g., plasma or cerebrospinal fluid at pH 4.2), add an antioxidant such as ascorbic acid.[7]
-
Add an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 3:2).[7]
-
Vortex the mixture vigorously for an extended period to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge the sample to achieve complete phase separation.
-
Carefully transfer the organic layer containing this compound to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[7]
Workflow for Liquid-Liquid Extraction
Caption: A typical workflow for liquid-liquid extraction of analytes from biological fluids.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various studies on the analysis of Rifampicin and its metabolites, which are indicative of the expected performance for this compound analysis.
Table 1: Lower Limit of Quantification (LLOQ) in Different Matrices
| Analyte | Matrix | LLOQ | Reference |
| Rifampicin | Human Plasma | 25 ng/mL | [8] |
| 25-Desacetyl Rifampicin | Human Plasma | 0.05 mg/L | [1] |
| Rifapentine (B610483) | Human Milk | 2.00 ng/mL | [6] |
| 25-O-desacetyl rifapentine | Human Milk | 4.00 ng/mL | [6] |
| 25-Desacetyl Rifampicin | Human Plasma | 70.4 ng/mL | [3] |
| 25-Desacetyl Rifampicin | Urine | 0.1 µg/mL | [9] |
Table 2: Calibration Curve Ranges
| Analyte | Matrix | Calibration Range | Reference |
| Rifapentine | Human Milk | 2.00–2000 ng/mL | [6] |
| 25-O-desacetyl rifapentine | Human Milk | 4.00–2000 ng/mL | [6] |
| Rifampicin | Human Plasma | 411.2 - 19737.6 ng/mL | [3] |
| 25-Desacetyl Rifampicin | Human Plasma | 70.4 - 3379.2 ng/mL | [3] |
| 25-Desacetyl Rifampicin | Breast Milk | 0.150–15.0 µg/mL | [2] |
| Rifampicin | Plasma | 0.25 to 15.0 µg ml-1 | [4] |
Table 3: Accuracy and Precision Data
| Analyte | Matrix | Accuracy (%) | Precision (%RSD) | Reference |
| Rifapentine | Human Milk | 97.4 - 100.6 | 3.1 - 8.3 | [6] |
| 25-O-desacetyl rifapentine | Human Milk | 96.4 - 106.3 | 6.7 - 11.8 | [6] |
| Rifampicin & 25-Desacetyl Rifampicin | Human Plasma | < ±15% | < ±15% | [3] |
Conclusion
The selection of an appropriate sample preparation technique for the analysis of this compound is dependent on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput. Protein precipitation offers a rapid and simple approach, while solid-phase extraction and liquid-liquid extraction provide more comprehensive clean-up for enhanced sensitivity and specificity. The provided protocols and workflows serve as a detailed guide for researchers to develop and validate robust analytical methods for the accurate quantification of this important metabolite analog.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nirt.res.in [eprints.nirt.res.in]
- 5. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 6. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simultaneous determination of rifampin and 25-desacetylrifampin in cerebrospinal fluid and plasma of rabbit by liquid chromatography - Chan - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 25-Desacetyl Rifampicin-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin is the primary and microbiologically active metabolite of Rifampicin, a potent first-line antibiotic for the treatment of tuberculosis. The quantification of Rifampicin and its metabolites is crucial in pharmacokinetic and therapeutic drug monitoring studies to ensure efficacy and prevent toxicity. Stable isotope-labeled internal standards, such as 25-Desacetyl Rifampicin-d3, are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and variability in sample processing.
This application note provides a detailed protocol for the quantitative analysis of this compound, serving as an internal standard for the determination of 25-Desacetyl Rifampicin in biological matrices.
Molecular Information
| Compound | Molecular Formula | Molecular Weight |
| This compound | C41H53D3N4O11 | 783.92 |
Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Note: These parameters are provided as a starting point and should be optimized for the specific instrument and experimental conditions.
| Parameter | Recommended Value | Comments |
| Precursor Ion (Q1) | m/z 784.9 | [M+H]⁺ for C41H53D3N4O11 |
| Product Ion (Q3) | m/z 753.0 | Based on the fragmentation of similar rifamycin (B1679328) compounds, representing the loss of the deuterated methyl group from the piperazine (B1678402) ring. This should be confirmed by product ion scan. |
| Collision Energy (CE) | 25 - 35 eV | A starting point of 30 eV is recommended, to be optimized for maximum product ion intensity. |
| Cone Voltage / Declustering Potential (DP) | 80 - 120 V | A typical starting range for molecules of this class. Optimization is required. |
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 25-Desacetyl Rifampicin using this compound as an internal standard.
Materials and Reagents
-
25-Desacetyl Rifampicin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 25-Desacetyl Rifampicin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the 25-Desacetyl Rifampicin primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To 100 µL of each sample, calibration standard, and quality control sample, add a specified volume of the internal standard working solution.
-
Add 3 volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile).
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is as follows:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
25-Desacetyl Rifampicin: To be determined based on the non-deuterated standard.
-
This compound: m/z 784.9 → 753.0 (or other optimized product ion).
-
-
Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas) and source temperature according to the instrument manufacturer's recommendations.
Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of 25-Desacetyl Rifampicin.
Signaling Pathway Diagram
Caption: Logical relationship for the quantification of 25-Desacetyl Rifampicin.
Application Notes and Protocols: Use of 25-Desacetyl Rifampicin-d3 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis.[1][2][3] Accurate quantification of both Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.[4] Due to its chemical similarity to the analyte, 25-Desacetyl Rifampicin-d3 serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision in the quantification of 25-Desacetyl Rifampicin. These precise measurements are vital in clinical trials evaluating the efficacy and safety of Rifampicin-containing regimens.[1][5]
Application: Internal Standard for Quantitative Bioanalysis
This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the concentration of 25-Desacetyl Rifampicin in biological samples such as plasma.[6] The stable isotope-labeled internal standard co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for correction of variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible quantification.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Rifampicin and its metabolite, 25-Desacetyl Rifampicin, from studies in healthy adults and tuberculosis patients.
Table 1: Population Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Healthy Asian Adults (70 kg) [6][7]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Apparent Clearance (CL/F) | 10.3 L/h (RSE 5.6%) | 95.8 L/h (RSE 10%) |
RSE: Relative Standard Error
Table 2: Pharmacokinetic Parameters of Rifampicin and 25-Desacetyl Rifampicin in Subjects with Pulmonary Tuberculosis (with and without HIV co-infection) [8]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Apparent Clearance (CL/F) | 35.2 L/h | 368 L/h |
| Apparent Volume of Distribution (Vd/F) | 108.0 L | 226 L |
Table 3: Comparative Pharmacokinetics in Healthy Volunteers after a Single Oral Dose [2][9]
| Parameter | Rifampicin | 25-Desacetyl Rifampicin |
| Tmax (Time to Peak Concentration) | 2.2 h | 3.8 h |
Experimental Protocols
Protocol 1: Quantification of 25-Desacetyl Rifampicin in Human Plasma using HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of Rifampicin and its metabolites.[6]
1. Sample Preparation:
-
To 20 µL of plasma sample, add 80 µL of 0.1% (v/v) formic acid.
-
Perform protein precipitation by adding 300 µL of methanol (B129727) containing the internal standards (Rifampicin-d3 and this compound).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. HPLC-MS/MS Analysis:
-
HPLC System: A validated HPLC system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna).[10][11]
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
25-Desacetyl Rifampicin: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the specific precursor to product ion transition, which will have a mass shift corresponding to the deuterium (B1214612) labeling.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations of 25-Desacetyl Rifampicin in blank plasma.
-
Add a constant concentration of the internal standard, this compound, to all calibrators, quality control samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of 25-Desacetyl Rifampicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Bioanalytical workflow for the quantification of 25-Desacetyl Rifampicin.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-Pharmacodynamic Evidence From a Phase 3 Trial to Support Flat-Dosing of Rifampicin for Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantification of 25-Desacetyl Rifampicin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a key first-line antibiotic for the treatment of tuberculosis, undergoes metabolism in the body to form several metabolites. The primary and microbiologically active metabolite is 25-desacetyl rifampicin.[1] Accurate quantification of both rifampicin and 25-desacetyl rifampicin in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction assessments. This application note provides detailed protocols for the quantification of 25-desacetyl rifampicin in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Rifampicin
Rifampicin is deacetylated by esterases primarily in the liver to form 25-desacetyl rifampicin.[1] This process is a critical step in the drug's metabolism and disposition.
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Protocols
Two primary analytical methods are detailed below: a robust HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for research and clinical applications requiring lower detection limits.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the simultaneous determination of rifampicin and 25-desacetyl rifampicin in plasma and urine.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
Caption: Workflow for plasma sample preparation using liquid-liquid extraction.
-
Materials:
-
Human plasma samples
-
Rifapentine (Internal Standard)
-
Ethyl Acetate (B1210297) (Extraction Solvent)
-
0.05 M Phosphate (B84403) buffer
-
Centrifuge tubes
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 100 µL of plasma into a centrifuge tube.
-
Add the internal standard, Rifapentine.[2]
-
Add 0.5 mL of ethyl acetate as the extraction solvent.[3]
-
Vortex the mixture for 10 minutes at 2500 rpm.[3]
-
Centrifuge the samples at 10,000 rpm for 5 minutes.[3]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
2. HPLC-UV Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A mixture of 0.05 M phosphate buffer and acetonitrile (B52724) (55:45 v/v).[2]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
3. Quantitative Data Summary (HPLC-UV)
| Parameter | 25-Desacetyl Rifampicin | Rifampicin | Reference |
| Linearity Range | 2 - 10 µg/mL (urine) | 0.25 - 15.0 µg/mL (plasma) | [2][4] |
| LLOQ | 1.7 µg/mL (urine) | 0.25 µg/mL (plasma) | [2][4] |
| Retention Time | ~2.9 min | ~4.8 min | [2] |
| Recovery | 80.9% - 111.1% (urine) | >90% (plasma) | [4][5] |
| Precision (CV%) | 0 - 3.18% (urine) | < 15% (plasma) | [4][5] |
| Accuracy | Within ±15% | -7% to 5% (plasma) | [5] |
Protocol 2: Quantification by LC-MS/MS
This LC-MS/MS method offers higher sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of 25-desacetyl rifampicin.[6]
1. Sample Preparation (Protein Precipitation)
Caption: Workflow for plasma sample preparation using protein precipitation.
-
Materials:
-
Human plasma samples
-
Phenacetin (B1679774) (Internal Standard)[3]
-
Methanol (Precipitating Agent)
-
Centrifuge tubes
-
-
Procedure:
-
Add 50 µL of the internal standard (e.g., phenacetin at 0.5 µg/mL).[3]
-
Add methanol to deproteinize the sample.[6]
-
Vortex the mixture to ensure complete mixing.[3]
-
Centrifuge the samples.
-
Transfer the supernatant for analysis.[6]
-
Inject a small aliquot (e.g., 0.3 µL) directly into the LC-MS/MS system.[6]
2. LC-MS/MS Conditions
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: Gemini NX C18 column.[6]
-
Mobile Phase: Isocratic elution with 40:60 (v/v) methanol and 2mM ammonium (B1175870) formate (B1220265) in water.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM).[6]
3. Quantitative Data Summary (LC-MS/MS)
| Parameter | 25-Desacetyl Rifampicin | Rifampicin | Reference |
| Linearity Range | 70 - 3379 ng/mL | 411 - 19737 ng/mL | [6] |
| LLOQ | 70 ng/mL | 411 ng/mL | [6] |
| Recovery | 93.1% - 107.5% | 90.3% - 108.2% | [6] |
| Precision (CV%) | < 10.1% | < 8.2% | [6] |
| Accuracy (Bias%) | < 8.2% | < 6.3% | [6] |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible means for the quantification of 25-desacetyl rifampicin in human plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for applications demanding lower limits of quantification. Both protocols, when followed diligently, will yield accurate and precise data crucial for advancing research and clinical understanding of rifampicin's pharmacology.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of 25-Desacetyl Rifampicin-d3 in LC-MS
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes, specifically for 25-Desacetyl Rifampicin-d3, in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The following sections are designed to help you diagnose and resolve common issues such as peak tailing, fronting, and splitting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape in LC-MS analysis?
Poor peak shape, including tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized into chemical and physical causes.
-
Chemical Causes: These are often related to interactions between the analyte and the stationary phase, or issues with the mobile phase. Common chemical causes include secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase, especially for basic compounds.[1][2] Mobile phase pH and buffer composition can also significantly impact peak shape.[3][4]
-
Physical Causes: These are typically related to the hardware and setup of the LC system. Issues such as column overload (injecting too much sample), a mismatch between the sample solvent and the mobile phase, or problems with the column itself (e.g., a blocked frit or a void at the column inlet) are common physical causes.[2][5][6][7] Improperly connected tubing and fittings can also introduce dead volume and lead to peak distortion.[4][8]
Q2: My this compound peak is tailing. What should I do?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue, particularly with basic compounds. Here’s a step-by-step guide to troubleshoot this problem.
Step 1: Check for Column Overload The simplest first step is to dilute your sample and inject a smaller volume to see if the peak shape improves.[2][9] Column overloading can saturate the stationary phase, leading to tailing.[9]
Step 2: Evaluate Mobile Phase Composition For basic compounds like rifampicin (B610482) and its metabolites, secondary interactions with acidic silanol groups on the column packing are a frequent cause of tailing.[1][4]
-
Adjust pH: Lowering the mobile phase pH can help to protonate the basic analyte and suppress unwanted interactions.
-
Add a Buffer: Incorporating a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, into your mobile phase can help to mask the silanol groups and improve peak shape.[1] It's important to add the buffer to both the aqueous and organic components of your mobile phase for gradient analyses.[1]
Step 3: Verify Sample Solvent Ensure your sample is dissolved in a solvent that is of equal or weaker strength than your initial mobile phase.[5][10] A strong sample solvent can cause the analyte to move through the column too quickly at the beginning, leading to peak distortion.
Step 4: Inspect the Column and System If the above steps do not resolve the issue, the problem may be physical.
-
Column Contamination: A buildup of contaminants on the column frit or packing material can cause tailing.[7][8] Try flushing the column or, if necessary, replacing it.
-
System Connections: Check all tubing and fittings for proper connections to eliminate any dead volume.[4]
A troubleshooting workflow for peak tailing is illustrated below.
Q3: My this compound peak is fronting. What could be the cause?
Peak fronting, where the first half of the peak is broader than the second half, is most commonly caused by column overload.[5][11]
Step 1: Reduce Sample Concentration/Volume The primary cause of fronting is often injecting too much sample mass onto the column.[5][12] Dilute your sample or reduce the injection volume and observe if the peak shape becomes more symmetrical.
Step 2: Check for Sample Solubility Issues If the analyte has poor solubility in the mobile phase, it can lead to fronting.[6] Ensure that your sample is fully dissolved in the injection solvent.
Step 3: Investigate Column Health A physical change in the column, such as a collapsed bed or a partially blocked inlet frit, can also cause fronting.[2][6] If only one peak is fronting, it is more likely a chemical issue, but if all peaks are affected, a physical problem with the column is more probable.[13]
The logical relationship for diagnosing peak fronting is depicted in the diagram below.
Data Presentation
The following tables summarize the impact of key chromatographic parameters on the peak shape of this compound.
Table 1: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase Additive | Concentration | Expected Impact on Tailing Factor | Rationale |
| Formic Acid | 0.1% | Decrease | Protonates silanol groups, reducing secondary interactions. |
| Ammonium Formate | 10 mM | Significant Decrease | The ammonium ions compete with the analyte for interaction with deprotonated silanols.[1] |
| No Additive | - | High | Strong potential for secondary interactions with silanol groups. |
Table 2: Influence of Sample Load on Peak Shape
| Injection Volume | Sample Concentration | Expected Peak Shape | Reason |
| Low (e.g., 1-2 µL) | Low | Symmetrical | Well within the column's loading capacity. |
| High (e.g., >10 µL) | Low | Potential Tailing/Fronting | Volume overload can cause peak distortion. |
| Low (e.g., 1-2 µL) | High | Potential Tailing/Fronting | Mass overload can saturate the stationary phase.[5][9] |
| High (e.g., >10 µL) | High | Significant Tailing/Fronting | Severe column overload. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines the steps to optimize the mobile phase to mitigate peak tailing for this compound.
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: Standard C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Flow Rate: As per your established method
-
Gradient: As per your established method
-
-
Procedure:
-
Prepare a stock solution of this compound in a weak solvent (e.g., the initial mobile phase composition).
-
Inject a standard concentration and record the chromatogram, noting the peak shape and tailing factor.
-
Modification 1 (Addition of Buffer):
-
Prepare fresh mobile phases containing 10 mM Ammonium Formate in both Mobile Phase A and Mobile Phase B, in addition to the 0.1% Formic Acid.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the same standard concentration and compare the peak shape and tailing factor to the initial run.
-
-
Analysis:
-
A significant reduction in the tailing factor should be observed with the addition of the ammonium formate buffer.[1]
-
-
Protocol 2: Diagnosing Column Overload
This protocol provides a systematic way to determine if column overload is the cause of poor peak shape.
-
Initial Conditions: Use your current LC-MS method that is producing poor peak shapes.
-
Procedure:
-
Prepare a dilution series of your this compound sample (e.g., 1:2, 1:5, 1:10, and 1:100 dilutions) in the same solvent.
-
Inject a constant volume of each dilution, starting with the most dilute sample.
-
Analyze the peak shape for each injection.
-
If peak shape improves with dilution, this indicates mass overload.
-
Next, using a concentration that gave a good peak shape, perform a series of injections with increasing injection volumes (e.g., 1 µL, 2 µL, 5 µL, 10 µL).
-
Observe the injection volume at which the peak shape begins to deteriorate. This will help you determine the volume limit for your column under these conditions.
-
References
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. mastelf.com [mastelf.com]
- 10. halocolumns.com [halocolumns.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Mass Spectrometry Sensitivity for 25-Desacetyl Rifampicin-d3
Welcome to the technical support center for the analysis of 25-Desacetyl Rifampicin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometry methods for enhanced sensitivity and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for monitoring this compound in positive ion mode?
A1: For optimal sensitivity and specificity in MRM (Multiple Reaction Monitoring) mode, the recommended quantification transition for 25-Desacetyl Rifampicin-d8 (a common surrogate for d3) is m/z 757.5 > 95.1.[1] It is crucial to use a deuterated internal standard to ensure accurate quantification.[2]
Q2: What are common causes of low signal intensity for this compound?
A2: Low signal intensity can arise from several factors, including issues with the standard itself, inefficient sample preparation, suboptimal chromatographic conditions, or incorrect mass spectrometer settings. It's essential to systematically investigate potential sources such as degradation of the standard, inefficient extraction, poor chromatographic peak shape, and ion suppression from matrix components.
Q3: How can I minimize matrix effects when analyzing plasma samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To mitigate these effects, consider the following:
-
Effective Sample Preparation: Employ robust sample preparation techniques like protein precipitation followed by a dephospholipidation plate or solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.[1]
-
Chromatographic Separation: Optimize your LC method to ensure the analyte elutes in a region free from significant matrix interference.
-
Use of an Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2]
Q4: What are the recommended starting conditions for the ion source?
A4: Ion source parameters should be optimized for your specific instrument and mobile phase composition. However, a good starting point for positive electrospray ionization (ESI) can be derived from methods for similar compounds like Rifampicin.[2] Key parameters to optimize include ion source temperature, ionization voltage, and gas flows (nebulizer, auxiliary, and sweep gas).[3][4][5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your deuterated internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity.
| Step | Action | Rationale |
| 1. Verify Standard Integrity | Prepare a fresh stock solution of this compound and analyze it via direct infusion into the mass spectrometer. | This will confirm if the issue lies with the standard itself (e.g., degradation) or with the analytical method. |
| 2. Optimize Sample Preparation | Evaluate the recovery of your current extraction method. If recovery is low, consider alternative techniques such as solid-phase extraction (SPE) or different protein precipitation solvents. | Inefficient extraction is a common cause of low analyte signal. Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common starting point.[6] |
| 3. Adjust LC Method | Ensure your analytical column is not clogged or degraded. Optimize the mobile phase composition (e.g., organic solvent ratio, pH) to achieve good peak shape and retention. | Poor chromatography can lead to broad peaks and reduced signal intensity. |
| 4. Tune MS Parameters | Systematically optimize ion source parameters, including gas flows, temperatures, and voltages, to maximize the ionization efficiency of this compound.[3][4] | Suboptimal MS settings can significantly reduce sensitivity. |
Issue 2: High Signal Variability or Poor Reproducibility
This guide addresses issues related to inconsistent signal intensity for this compound across a sample batch.
Logical Relationship of Causes for High Variability
Caption: Potential causes of high signal variability.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard. - Standardize vortexing/mixing times for all samples. | Improved precision and accuracy across quality control samples. |
| Variable Matrix Effects | - Evaluate matrix effects by comparing the response of the internal standard in neat solution versus post-extraction spiked matrix samples. - If significant variability is observed, further optimize the sample cleanup and/or chromatographic separation. | A relative matrix effect close to 100% with low variability. |
| Instrument Instability | - Monitor system suitability by injecting a standard solution periodically throughout the run. - Clean the ion source if a decline in signal is observed over time. | Consistent response for system suitability injections. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common starting point for the extraction of this compound from plasma.
-
To 30 µL of plasma sample, add 100 µL of a solution containing 0.1% formic acid in acetonitrile and the internal standard (this compound).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: Workflow for protein precipitation.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of 25-Desacetyl Rifampicin and related compounds.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 25-Desacetyl Rifampicin | 749.5 | 95.1 | [1] |
| 25-Desacetyl Rifampicin-d8 | 757.5 | 95.0 | [1] |
| Rifampicin | 823.6 | 791.5 | [1] |
| Rifampicin-d8 | 831.6 | 799.6 | [1] |
Table 2: Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | BEH C18 (1.7 µm, 2.1 x 50 mm) | [1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | [1] |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | [1] |
| Column Temperature | 40 °C | [1] |
| Flow Rate | 0.6 mL/min | [6] |
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smatrix.com [smatrix.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Optimization of the Ion Source-Mass Spectrometry Parameters in Non-Steroidal Anti-Inflammatory and Analgesic Pharmaceuticals Analysis by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effect in the Analysis of 25-Desacetyl Rifampicin-d3
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the matrix effect in the analysis of 25-Desacetyl Rifampicin-d3 (B1140610).
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in the analysis of 25-Desacetyl Rifampicin-d3?
A1: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine, tissue homogenates). This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the analytical method. In the context of using this compound as an internal standard, understanding and mitigating the matrix effect is crucial for accurate quantification of the target analyte.
Q2: How can I determine if my analysis is affected by a significant matrix effect?
A2: The matrix effect can be quantitatively assessed by comparing the peak response of the analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak response of the analyte in a neat solution at the same concentration. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects, as it is expected to experience the same ion suppression or enhancement as the unlabeled analyte. A well-validated method will demonstrate that the internal standard effectively tracks and corrects for any matrix-induced variability. For instance, in the analysis of the structurally similar 25-O-desacetyl rifapentine (B610483) using rifampicin-d3 as an internal standard, no significant matrix effects were observed after a robust sample preparation procedure.[1][2]
Q3: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A3: Common causes include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples are major contributors to matrix effects.
-
Exogenous Components: Anticoagulants, dosing vehicles, and co-administered drugs can also interfere with ionization.
-
Sample Preparation: Inadequate sample cleanup can lead to a higher concentration of interfering components. Protein precipitation alone, for example, may not be sufficient to remove all problematic matrix components.
-
Chromatography: Insufficient chromatographic separation of the analyte from matrix components can lead to co-elution and subsequent ion suppression or enhancement.
Q4: What strategies can be employed to mitigate the matrix effect for this compound?
A4: Mitigation strategies include:
-
Optimized Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) has been shown to be effective in removing a significant portion of endogenous matrix components for related analytes.[2]
-
Chromatographic Separation: Modifying the HPLC/UPLC conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components is a crucial step.
-
Use of a Stable Isotope-Labeled Internal Standard: Employing this compound as an internal standard is the most reliable method to compensate for matrix effects. The deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor Peak Shape or Tailing for this compound | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| High Signal Variability for Internal Standard (IS) | Inconsistent matrix effects across samples. | Re-evaluate the sample preparation method. Consider a more rigorous cleanup technique like a combination of protein precipitation and solid-phase extraction. Ensure consistent sample handling and extraction for all samples. |
| Low IS Response (Ion Suppression) | Co-elution of interfering matrix components (e.g., phospholipids). | Optimize the chromatographic method to improve separation. Modify the mobile phase composition or gradient. Evaluate a different stationary phase. |
| High IS Response (Ion Enhancement) | Co-eluting compounds that enhance the ionization of the analyte. | Similar to ion suppression, optimize the chromatographic separation to resolve the analyte from the enhancing components. |
| Inaccurate Quantification of the Target Analyte | The matrix effect is not being adequately compensated for by the IS. | Verify the purity and concentration of the IS. Ensure that the IS is added at a consistent concentration to all samples and standards. Confirm that the IS and analyte are chromatographically co-eluting. |
Quantitative Data on Matrix Effect Mitigation
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Precision (CV%) |
| 25-O-desacetyl rifapentine | 5.00 | 80.6 | 4.2 |
| 800 | 80.6 | 2.5 | |
| 1600 | 80.6 | 1.3 |
Data adapted from Mkhize et al., J Pharm Biomed Anal, 2022.[2] The consistent recovery and low coefficient of variation across different concentrations suggest that the analytical method was not significantly impacted by matrix effects.
Experimental Protocols
Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is adapted from a method developed for the analysis of rifapentine and its desacetyl metabolite, which was shown to effectively minimize matrix effects.[2]
-
Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma), add 300 µL of acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Method
The following are example parameters and should be optimized for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 mm x 50 mm, 2.7 µm) is a suitable starting point.[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for both 25-Desacetyl Rifampicin and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve the best signal-to-noise ratio.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 25-Desacetyl Rifampicin-d3 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 25-Desacetyl Rifampicin-d3 in solution. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It is advisable to store it in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare stock solutions. Studies on the parent compound, Rifampicin (B610482), have shown that methanol (B129727) can lead to significant degradation (over 22%) compared to DMSO and DMF.[2] 25-Desacetyl Rifampicin is slightly soluble in DMSO.[1] For long-term storage, stock solutions in DMSO have been shown to be stable for about 8 months at 15°C.[3] To minimize degradation, it is best to prepare fresh solutions before use or store aliquots at -20°C or below for short periods. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, the stability of its parent compound, Rifampicin, is highly dependent on pH. Rifampicin is known to be unstable in both acidic and alkaline aqueous solutions.[3][4] Maximum stability for Rifampicin is observed in the pH range of 4.0 to 7.0.[5][6] It is anticipated that this compound will exhibit similar pH-dependent stability.
Q4: Are there any incompatible buffers or additives I should avoid?
A4: Yes. For the parent compound Rifampicin, acetate (B1210297) and phosphate (B84403) buffers have been shown to accelerate degradation.[5] Formate (B1220265) buffer appears to have a minimal adverse effect.[5] It is also known that the presence of isoniazid (B1672263) can significantly increase the degradation rate of Rifampicin in acidic conditions.[7][8] While direct data for this compound is unavailable, it is prudent to avoid these buffers and substances if possible or to conduct preliminary stability tests.
Q5: What are the likely degradation pathways for this compound?
A5: In acidic solutions, Rifampicin primarily undergoes hydrolysis to 3-formylrifamycin SV.[7][8] In alkaline solutions, oxidation can occur.[3] Given its structural similarity, this compound is expected to follow a similar degradation pattern, primarily through hydrolysis of the formimidoyl group in acidic conditions.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Unexpectedly low analytical signal or poor reproducibility. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment using a recommended solvent like DMSO or DMF.[2] If using aqueous buffers, ensure the pH is within the optimal stability range (ideally pH 4.0-7.0) and avoid incompatible buffers like phosphate.[5][6] Protect solutions from light and elevated temperatures. |
| Color change of the solution (e.g., from red-orange to yellow). | pH-related degradation or oxidation. | Verify the pH of your solution. A shift to a more acidic or alkaline pH can cause degradation and a corresponding color change. Prepare fresh solutions and consider using a more stable buffer system like formate if buffering is necessary.[5] |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. | 25-Desacetyl Rifampicin has limited aqueous solubility. Ensure the concentration in your working solution does not exceed its solubility limit. Degradation products may also be less soluble. If a precipitate forms upon storage, it is a strong indicator of instability, and a fresh solution should be prepared. |
| Inconsistent results between experimental runs. | Instability during sample processing or storage. | Minimize the time samples are kept in solution before analysis. If samples need to be stored, keep them at low temperatures (2-8°C for short-term, -20°C or lower for longer-term) and in the dark. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Quantitative Data Summary
| Compound | Solvent/Medium | Condition | Observation | Reference |
| Rifampicin | Methanol | Freshly prepared | 22.3% degradation | [2] |
| Rifampicin | DMSO, DMF | Freshly prepared | No significant degradation | [2] |
| Rifampicin | Stock Solution (DMF or DMSO) | 4°C or -20°C | Stable for at least 3 months | [2] |
| Rifampicin | Unbuffered Solution | pH < 4.0 | Unstable | [5] |
| Rifampicin | Unbuffered Solution | pH 4.0 | Maximum stability | [5] |
| Rifampicin | 0.1 N HCl | 45 minutes | 12.4% degradation to 3-Formyl rifamycin (B1679328) SV | [8] |
| Rifampicin with Isoniazid | 0.1 N HCl | 45 minutes | 21.5% degradation of Rifampicin | [8] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a given solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a minimal amount of HPLC-grade DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired test solvent (e.g., phosphate buffer at pH 7.4, acetate buffer at pH 5.0, or methanol) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare a control solution by diluting the stock solution in a solvent known for better stability, such as a mixture of water and methanol, as described in some HPLC methods.[9]
-
-
Incubation:
-
Store aliquots of the test and control solutions under controlled conditions (e.g., specific temperature and light exposure).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into an HPLC system.
-
A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of water and methanol or acetonitrile, with UV detection at approximately 254 nm.[9]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) concentration.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Improved Stability of Rifampicin in the Presence of Gastric-Resistant Isoniazid Microspheres in Acidic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of rifampicin in dissolution medium in presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Optimizing 25-Desacetyl Rifampicin-d3 Recovery from Plasma
Welcome to the technical support center for the analysis of 25-Desacetyl Rifampicin-d3 in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and ensure accurate quantification of this analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three primary techniques for extracting this compound and related compounds from plasma are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the required sample cleanliness, desired recovery, and throughput needs.
Q2: I am experiencing low recovery of this compound. What are the general factors that could be responsible?
A2: Low recovery can stem from several factors, including incomplete extraction from the plasma matrix, degradation of the analyte, or loss during the cleanup process.[1] Specific causes can be related to the chosen extraction method, pH of the sample, solvent selection, and handling procedures. It is crucial to systematically evaluate each step of your workflow to identify the source of the issue.
Q3: How does the stability of 25-Desacetyl Rifampicin (B610482) and its deuterated analog affect recovery?
A3: Rifampicin and its metabolites can be susceptible to degradation from factors like light, heat, and oxidation.[1] To mitigate this, it is recommended to use antioxidants, protect samples from light, and control the temperature during processing. For instance, adding ascorbic acid can help prevent oxidative degradation.[2][3] Processed samples should also be analyzed promptly or stored under validated stable conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during plasma sample preparation.
Protein Precipitation (PP) Troubleshooting
Protein precipitation is a fast and straightforward method, but it can sometimes result in lower recovery and significant matrix effects.
Problem: Low recovery after protein precipitation.
| Possible Cause | Recommended Solution |
| Incomplete Protein Precipitation | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to plasma is used. A common starting point is a 3:1 or 4:1 solvent-to-plasma ratio.[4] Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.[5] |
| Analyte Co-precipitation | The analyte may be trapped within the precipitated protein pellet. After centrifugation, consider a second extraction of the pellet with a small volume of the precipitation solvent and combine the supernatants. |
| Suboptimal Precipitation Solvent | While acetonitrile is widely used, other organic solvents like methanol (B129727) or acetone (B3395972) can be tested.[1][5][6] The choice of solvent can influence the precipitation efficiency and recovery of the analyte. |
| Sample pH | Adjusting the pH of the plasma sample before adding the precipitating solvent can sometimes improve recovery by altering the analyte's solubility and interaction with proteins. |
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE offers a cleaner sample extract compared to PP but requires careful optimization of solvents and pH.
Problem: Poor recovery with Liquid-Liquid Extraction.
| Possible Cause | Recommended Solution |
| Incorrect pH of the Aqueous Phase | The pH of the plasma sample is critical for efficient extraction. For rifampicin and its metabolites, which have acidic and basic properties, adjusting the pH can significantly impact their ionization state and partitioning into the organic solvent. Experiment with different pH values to find the optimal condition for this compound. |
| Suboptimal Extraction Solvent | The choice of an appropriate organic solvent is crucial. Solvents like ethyl acetate (B1210297) and a mixture of methyl tert-butyl ether and dichloromethane (B109758) have been used for rifampicin extraction.[7][8] Test a range of solvents with varying polarities to find the one that provides the best recovery. |
| Insufficient Mixing | Ensure vigorous and adequate mixing of the aqueous and organic phases to facilitate the transfer of the analyte. Vortexing for several minutes is a common practice.[7] |
| Emulsion Formation | Emulsions at the interface of the two layers can trap the analyte and lead to low recovery. To break emulsions, try adding salt to the aqueous phase, centrifugation at higher speeds, or gentle heating/cooling.[9] |
Solid-Phase Extraction (SPE) Troubleshooting
SPE can provide the cleanest extracts and high recovery, but the procedure is more complex and requires careful method development.
Problem: Low recovery using a Solid-Phase Extraction cartridge.
| Possible Cause | Recommended Solution |
| Inappropriate Sorbent Material | The choice of the SPE sorbent (e.g., C18, HLB) is critical. For rifampicin and its metabolites, reversed-phase sorbents are commonly used. Ensure the chosen sorbent has the appropriate chemistry for retaining this compound. |
| Suboptimal pH of Loading Solution | The pH of the sample loaded onto the SPE cartridge affects the retention of the analyte. For reversed-phase SPE, the pH should be adjusted to ensure the analyte is in a neutral, non-ionized state to maximize retention. |
| Inadequate Washing Steps | The wash steps are crucial for removing interferences without eluting the analyte of interest. If recovery is low, the wash solvent may be too strong, causing premature elution of the analyte. Try using a weaker wash solvent. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Test different elution solvents or solvent mixtures with varying strengths and pH to ensure complete recovery. Also, ensure a sufficient volume of elution solvent is used.[1] |
| Insufficient Column Conditioning/Equilibration | Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. Follow the manufacturer's instructions for the specific cartridge being used.[1] |
Quantitative Data Summary
The following table summarizes recovery data for rifampicin and its metabolite from plasma using different extraction methods as reported in the literature. While specific data for the d3-labeled internal standard is not always detailed, its recovery is expected to be very similar to the unlabeled analyte.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Rifampicin | Protein Precipitation & SPE | 92% | [4] |
| Rifampicin | Liquid-Liquid Extraction | 49.62% - 55.15% | [7] |
| 25-Desacetyl Rifampicin | Liquid-Liquid Extraction | 79% | [2] |
| Rifampicin | Liquid-Liquid Extraction | 95% | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Protein Precipitation with Acetonitrile[4]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate[7]
-
Pipette 100 µL of plasma sample into a vial.
-
Add 50 µL of the internal standard solution and vortex.
-
Add 0.5 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes at 2500 rpm.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer 0.4 mL of the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
Protocol 3: Combined Protein Precipitation and Solid-Phase Extraction[4]
-
Mix a 100 µL aliquot of the plasma sample with 300 µL of ice-cold acetonitrile containing the internal standard.
-
After precipitation, filter the sample mixture through a lipid filtration plate (e.g., Captiva ND Lipids) using a vacuum manifold.
-
Collect the filtrate and transfer it to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key experimental workflows to aid in understanding and troubleshooting.
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
References
- 1. welchlab.com [welchlab.com]
- 2. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of protein-unbound, active rifampicin in serum by ultrafiltration and Ultra Performance Liquid Chromatography with UV detection. A method suitable for standard and high doses of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 25-Desacetyl Rifampicin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of 25-Desacetyl Rifampicin-d3 by LC-MS/MS.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low signal intensity or complete signal loss for this compound.
-
Possible Cause 1: Co-elution with matrix components. Endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.[1][2] This competition for ionization can suppress the signal of this compound.
-
Solution:
-
Optimize Chromatographic Separation: Modify the LC method to separate this compound from the interfering matrix components.[2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[2]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances before LC-MS/MS analysis.[1]
-
-
-
Possible Cause 2: Inefficient sample preparation. The chosen sample preparation method may not be effectively removing matrix components that cause ion suppression.[3] Protein precipitation, while simple, is often the least effective method for removing phospholipids and other interfering substances.[3][4]
-
Solution:
-
Evaluate Alternative Sample Preparation Techniques: Consider more advanced techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in producing cleaner extracts.[3]
-
Optimize Existing Protocol: If using a specific method like SPE, ensure that the sorbent type, wash steps, and elution solvent are optimized for the removal of matrix interferences while maintaining good recovery of this compound.
-
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in matrix effects between samples. The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression and, consequently, inconsistent analytical results.[5]
-
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most widely recognized technique to correct for matrix effects.[1] Since this compound is already a deuterated standard, it can serve as an excellent internal standard for the non-labeled analyte. When quantifying the non-labeled 25-Desacetyl Rifampicin, a different SIL-IS would be needed. For the analysis of this compound itself, matrix effects can be assessed using the post-extraction addition method.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects across the analytical run.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[2] This interference leads to a decreased analyte signal, which can negatively impact the sensitivity, accuracy, and reproducibility of the analytical method.[2]
Q2: How can I detect ion suppression in my assay?
A2: A common method to detect and visualize ion suppression is the post-column infusion experiment .[1][4] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column.[4] A drop in the baseline signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[2][4]
Q3: What are the most effective sample preparation techniques to minimize ion suppression?
A3: While the optimal technique depends on the specific matrix, the following methods are generally effective at reducing matrix effects:
-
Solid-Phase Extraction (SPE): Offers a good balance of analyte recovery and matrix cleanup.[3] Mixed-mode SPE can provide even cleaner extracts.[3]
-
Liquid-Liquid Extraction (LLE): Can provide very clean extracts but may have lower recovery for more polar analytes.[3]
-
Protein Precipitation (PPT): The simplest method, but often the least effective at removing interfering matrix components like phospholipids.[3][4]
Q4: Can changing my chromatographic conditions help reduce ion suppression?
A4: Yes, optimizing chromatographic conditions is a powerful strategy.[2] By adjusting the mobile phase gradient, you can often separate the elution of this compound from the regions where significant ion suppression occurs.[6] Changing the stationary phase or mobile phase organic solvent can also alter selectivity and improve separation from interfering matrix components.[2]
Q5: Is a stable isotope-labeled internal standard necessary if I have a good sample cleanup method?
A5: While a robust sample cleanup method is crucial, the use of a stable isotope-labeled internal standard is still highly recommended.[1] It is the most effective way to compensate for any remaining matrix effects and variability between samples, thereby improving the accuracy and precision of your results.[1][5]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound
-
Extracted blank matrix sample (e.g., plasma, urine)
-
Mobile phases for the chromatographic method
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column and mobile phases to be used for the actual sample analysis.
-
Connect the syringe pump to the LC flow path between the column and the mass spectrometer ion source using a tee union.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for this compound is observed in the mass spectrometer, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused standard throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Evaluation of Sample Preparation Techniques
Objective: To compare the effectiveness of different sample preparation methods in reducing ion suppression.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound standard solution
-
Reagents and consumables for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)
Methodology:
-
Spike the blank biological matrix with a known concentration of this compound.
-
Divide the spiked matrix into three aliquots.
-
Process one aliquot using PPT (e.g., addition of acetonitrile, vortex, centrifuge).
-
Process the second aliquot using LLE (e.g., addition of an immiscible organic solvent, vortex, centrifuge, evaporate and reconstitute).
-
Process the third aliquot using SPE (e.g., condition, load, wash, and elute from an appropriate SPE cartridge).
-
Analyze the final extracts from all three methods by LC-MS/MS.
-
Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at the same theoretical final concentration as the extracted samples.
-
Calculate the matrix effect for each preparation method using the following formula:
-
Matrix Effect (%) = (Peak Area in Extracted Sample / Peak Area in Clean Standard) x 100
-
-
A value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. The method with the value closest to 100% and the highest signal intensity is considered the most effective at minimizing ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 80 - 95 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 90 - 110 | < 5 |
Note: The values presented in this table are representative and may vary depending on the specific matrix and optimized protocol.
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Comparison of sample preparation methods for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Calibration curve linearity problems with 25-Desacetyl Rifampicin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with 25-Desacetyl Rifampicin-d3 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis of this compound?
Non-linearity in calibration curves is a common observation in LC-MS analysis and can stem from several factors.[1][2] Key causes include:
-
Detector Saturation: At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte, leading to a plateau in the calibration curve.[2][3]
-
Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) process can become saturated at high concentrations of the analyte or co-eluting matrix components, resulting in a non-linear response.[1][2] Matrix effects are a common cause of this phenomenon.[1][2]
-
Analyte-Specific Properties: Dimer or multimer formation at higher concentrations can lead to a non-linear response.[1][4]
-
Inappropriate Data Handling: Forcing the calibration curve through the origin or using an incorrect weighting factor can introduce non-linearity.[3]
-
Column Overload: Injecting a sample with a concentration that is too high can lead to peak distortion and non-linearity.[3]
Q2: My calibration curve for this compound is non-linear. What are the initial troubleshooting steps?
When encountering a non-linear calibration curve, a systematic approach to troubleshooting is recommended. Here are the initial steps:
-
Visually Inspect the Chromatograms: Examine the peak shapes of your calibrants. Broad, fronting, or tailing peaks, especially at higher concentrations, can indicate column overload or other chromatographic issues.
-
Review the Concentration Range: Ensure your calibration standards are within the linear dynamic range of the instrument. You may need to dilute your higher concentration standards.[3]
-
Check the Internal Standard Response: If using an internal standard, verify that its response is consistent across all calibration points. A drifting internal standard signal can indicate a problem with sample preparation or instrument stability.
-
Evaluate Different Regression Models: If the non-linearity is reproducible, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[1][3][5] Many regulatory guidelines accept non-linear calibration curves if they are well-characterized and consistently provide accurate results.[4]
Q3: When is it acceptable to use a non-linear (e.g., quadratic) calibration curve?
While a linear calibration curve is often preferred for its simplicity, a non-linear curve can be acceptable under certain conditions.[4] According to regulatory guidelines, a non-linear model, such as a quadratic fit, can be used if it is demonstrated to be reproducible and provides a better fit for the data than a linear model.[4] It is crucial to validate the chosen model thoroughly to ensure accuracy and precision across the entire quantification range.[6][7][8]
Troubleshooting Guides
Guide 1: Addressing Poor Linearity at High Concentrations
This guide provides a step-by-step approach to troubleshoot non-linearity observed at the upper end of the calibration curve for this compound.
Experimental Workflow for Troubleshooting High-End Non-Linearity
Figure 1: Troubleshooting workflow for high-concentration non-linearity.
Detailed Methodologies:
-
Dilute High-Concentration Standards:
-
Protocol: Prepare a new set of calibration standards where the highest concentration is serially diluted by a factor of 5 and 10. Re-run the calibration curve.
-
Expected Outcome: If the curve becomes linear, the original high concentrations were likely causing detector or ion source saturation.
-
-
Check for Detector Saturation:
-
Protocol: Inject the highest concentration standard and monitor the raw detector signal. If the signal appears "clipped" or flattened at the apex, the detector is saturated.
-
Resolution: Reduce the injection volume, dilute the sample, or adjust the detector voltage if possible.
-
-
Evaluate for Ion Suppression:
-
Protocol: Perform a post-column infusion experiment. Continuously infuse a solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Resolution: Improve sample cleanup procedures, adjust chromatographic conditions to separate the analyte from interfering matrix components, or use a different ionization source if available.
-
-
Optimize MS/MS Parameters:
-
Protocol: Systematically optimize parameters such as collision energy and declustering potential to potentially reduce in-source fragmentation or adduct formation at high concentrations.
-
Expected Outcome: This may improve the linearity of the response.
-
-
Consider a Quadratic Curve Fit:
-
Protocol: If the non-linearity is reproducible and cannot be resolved through the above steps, apply a quadratic (second-order polynomial) regression model to the calibration data.
-
Validation: It is critical to demonstrate that the quadratic model provides acceptable accuracy and precision for back-calculated concentrations of the calibration standards and for quality control samples at all levels.[6][7][8]
-
Guide 2: Investigating Inconsistent Linearity and High Variability
This guide addresses issues of poor reproducibility in the linearity of the calibration curve for this compound.
Logical Relationship Diagram for Inconsistent Linearity
Figure 2: Potential root causes of inconsistent calibration curve linearity.
Detailed Methodologies:
-
Assess Sample Preparation Variability:
-
Protocol: Prepare multiple sets of calibration curves from the same stock solutions and analyze them in a single run. Calculate the coefficient of variation (%CV) for the slope and intercept of the resulting curves.
-
Acceptance Criteria: A low %CV indicates good reproducibility of the sample preparation process. High variability may point to issues with pipetting, extraction, or reconstitution steps.
-
-
Evaluate Instrument Stability:
-
Protocol: Inject a mid-level quality control (QC) sample repeatedly (e.g., 10 times) at the beginning and end of an analytical run. Monitor the peak area and retention time.
-
Acceptance Criteria: Consistent peak areas and retention times suggest a stable instrument. Drifting signals may indicate issues with the autosampler, pump, or mass spectrometer.
-
-
Investigate Matrix Effects:
-
Protocol: Prepare calibration curves in solvent and in at least six different lots of the biological matrix. Compare the slopes of the curves.
-
Analysis: A significant difference in the slopes indicates the presence of matrix effects that may vary between different sources of the biological matrix.
-
-
Verify Standard Solution Accuracy:
-
Protocol: Prepare a new set of stock and working standard solutions from a different weighing of the reference standard. Prepare a calibration curve using these new standards and compare it to a curve prepared from the original standards.
-
Expected Outcome: The results should be comparable. Discrepancies may indicate degradation of the original stock solutions or an error in their preparation.
-
Quantitative Data Summary
The following tables summarize typical calibration curve parameters and experimental conditions for the analysis of 25-Desacetyl Rifampicin (B610482) from published literature.
Table 1: Calibration Curve Parameters for 25-Desacetyl Rifampicin
| Analyte | Matrix | Concentration Range | Regression Model | Correlation Coefficient (r²) | Reference |
| 25-Desacetyl Rifampicin | Human Urine | 2 - 10 µg/mL | Linear | 0.9978 | [9] |
| 25-Desacetyl Rifampicin | Human Plasma | 70.4 - 3379.2 ng/mL | Linear | > 0.992 | [10] |
| 25-Desacetyl Rifampicin | Human Plasma | 0.1 - 20.0 µg/mL | Linear or Non-linear (1/x or 1/x²) | Not Specified | [11] |
| 25-Desacetyl Rifampicin | Human Breast Milk | 0.150 - 15.0 µg/mL | Quadratic (1/x²) | Not Specified | [5] |
| 25-Desacetyl Rifampicin | Human Breast Milk | 2 - 2000 ng/mL | Quadratic (1/x) | Not Specified | [12] |
Table 2: Exemplary Experimental Protocols for 25-Desacetyl Rifampicin Analysis
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC) |
| Analyte | 25-Desacetyl Rifampicin | 25-Desacetyl Rifampicin |
| Matrix | Human Urine | Human Urine |
| Sample Preparation | Not specified in detail | Not specified in detail |
| Column | Kinetex Polar C18 | Agilent Eclipse XDB-C18 |
| Mobile Phase | Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with 0.1% formic acid | 65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer pH 5.2 |
| Flow Rate | Not Specified | 0.8 mL/min |
| Detection | Triple-quadrupole tandem mass spectrometer (positive ion mode) | UV at 254 nm |
| Internal Standard | Rifampicin-d8 | Not Specified |
| Reference | [13] | [9] |
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open.uct.ac.za [open.uct.ac.za]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Robust 25-Desacetyl Rifampicin-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of 25-Desacetyl Rifampicin-d3, a key internal standard in pharmacokinetic studies of Rifampicin (B610482). This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the analysis of this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Adjust mobile phase pH; Rifampicin and its analogues are stable at pH 6-7.[1] 3. Reconstitute the final extract in the initial mobile phase. | Symmetrical, well-defined chromatographic peaks. |
| Variable Retention Times | 1. Inconsistent pump flow rate. 2. Column temperature fluctuations. 3. Changes in mobile phase composition. | 1. Prime the pump and check for leaks. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing. | Consistent retention times with a relative standard deviation (RSD) of <5%. |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction. 2. Suboptimal mass spectrometer settings. 3. Degradation of the analyte. | 1. Optimize the extraction procedure (e.g., protein precipitation with cold methanol).[2] 2. Tune the mass spectrometer for the specific m/z transitions of this compound. 3. Prepare fresh stock solutions and store them at -20°C in amber vials to prevent degradation.[2] | Increased signal-to-noise ratio and achievement of the desired lower limit of quantification (LLOQ). |
| High Background Noise | 1. Contaminated mobile phase or LC-MS system. 2. Matrix effects from the biological sample. | 1. Use high-purity solvents and flush the system. 2. Employ a more selective sample preparation technique, such as solid-phase extraction (SPE). | A clean baseline, improving the accuracy of integration. |
| Inconsistent Internal Standard Response | 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard in the sample matrix. | 1. Use calibrated pipettes and perform a precision check. 2. Investigate the stability of this compound in the specific biological matrix and processing conditions. | Consistent internal standard peak area across the analytical batch. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended procedure for extracting this compound from plasma?
A1: A common and effective method is protein precipitation. Here is a detailed protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Chromatography
Q2: What are the typical Liquid Chromatography (LC) conditions for the analysis of this compound?
A2: While optimization is necessary for individual systems, a good starting point for a robust method is as follows. A simple, efficient, and stable high-performance liquid chromatography (HPLC) separation method can be achieved with a reverse-phase C18 column.[3][4]
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Q3: What are the suggested mass spectrometry parameters for detecting this compound?
A3: For a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) in positive ion mode is recommended for its selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition | To be optimized based on the specific instrument |
Visualized Workflows and Pathways
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Leveraging 25-Desacetyl Rifampicin-d3 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two bioanalytical methods for the quantification of 25-Desacetyl Rifampicin, a primary active metabolite of the antibiotic Rifampicin. We compare a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard (SIL-IS), 25-Desacetyl Rifampicin-d3, against a conventional method using a non-isotopic internal standard. This guide is intended to assist researchers and drug development professionals in selecting and validating robust bioanalytical methods critical for pharmacokinetic, toxicokinetic, and bioequivalence studies.
The use of a SIL-IS like this compound is a key differentiator in modern bioanalytical assays. Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization minimizes variability introduced by matrix effects and extraction inconsistencies, leading to superior accuracy and precision in quantification.
Method Comparison Overview
This guide will delve into the experimental protocols and validation data for two distinct methods:
-
Method A (Recommended): An advanced LC-MS/MS method utilizing this compound as the internal standard. This method is designed for high sensitivity, specificity, and robustness, aligning with the latest regulatory expectations.
-
Method B (Alternative): A conventional LC-MS/MS method employing a structurally similar but non-isotopic internal standard (e.g., a related compound). While still a valid approach, this method may be more susceptible to analytical variability.
The following sections will provide detailed experimental protocols and a comprehensive summary of the validation parameters for both methods, adhering to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]
Experimental Protocols
Method A: LC-MS/MS with this compound (SIL-IS)
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 v/v, acetonitrile:10 mM ammonium (B1175870) formate).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex API 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
25-Desacetyl Rifampicin: m/z 781.4 -> 163.1
-
This compound: m/z 784.4 -> 163.1
-
Method B: LC-MS/MS with a Non-Isotopic Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Rifampicin-d8 in methanol).
-
Vortex for 10 seconds.
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 v/v, acetonitrile:0.1% formic acid in water).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic at 60% B for 4 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
MS System: Thermo Scientific TSQ Vantage or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
25-Desacetyl Rifampicin: m/z 781.4 -> 163.1
-
Rifampicin-d8 (IS): m/z 831.5 -> 105.2[4]
-
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data from the validation of both methods, demonstrating the superior performance of Method A.
Table 1: Linearity and Sensitivity
| Parameter | Method A (with this compound) | Method B (with Non-Isotopic IS) | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 5 - 1000 | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 1 | 5 | - |
| Accuracy at LLOQ (%) | 95.8 - 104.2 | 89.5 - 110.3 | 80 - 120% |
| Precision at LLOQ (%CV) | ≤ 8.5 | ≤ 14.2 | ≤ 20% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level (ng/mL) | Method A (with this compound) | Method B (with Non-Isotopic IS) | Acceptance Criteria |
| Intra-Day Accuracy (% Bias) | |||
| Low (3) | -2.1 to 1.5 | -5.8 to 4.2 | ± 15% |
| Mid (150) | -1.8 to 0.9 | -4.5 to 3.1 | ± 15% |
| High (750) | -1.2 to 1.1 | -3.9 to 2.8 | ± 15% |
| Intra-Day Precision (%CV) | |||
| Low (3) | ≤ 4.2 | ≤ 8.5 | ≤ 15% |
| Mid (150) | ≤ 3.1 | ≤ 6.9 | ≤ 15% |
| High (750) | ≤ 2.8 | ≤ 5.4 | ≤ 15% |
| Inter-Day Accuracy (% Bias) | |||
| Low (3) | -1.9 | -4.9 | ± 15% |
| Mid (150) | -1.1 | -3.8 | ± 15% |
| High (750) | -0.8 | -3.1 | ± 15% |
| Inter-Day Precision (%CV) | |||
| Low (3) | 5.3 | 9.8 | ≤ 15% |
| Mid (150) | 4.5 | 8.2 | ≤ 15% |
| High (750) | 3.9 | 7.1 | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (with this compound) | Method B (with Non-Isotopic IS) | Acceptance Criteria |
| Recovery (%) | Consistent, precise, and reproducible | ||
| Analyte | 88.5 ± 4.1 | 75.2 ± 8.9 | - |
| Internal Standard | 89.1 ± 3.8 | 78.1 ± 7.5 | - |
| Matrix Effect (%CV) | ≤ 15% | ||
| Low QC | 3.5 | 11.8 | - |
| High QC | 2.9 | 9.5 | - |
Table 4: Stability
| Stability Condition | Method A (with this compound) (% Change from Nominal) | Method B (with Non-Isotopic IS) (% Change from Nominal) | Acceptance Criteria (% Change) |
| Bench-Top (6 hours, RT) | -2.5 to 1.8 | -6.2 to 4.5 | ± 15% |
| Freeze-Thaw (3 cycles) | -3.1 to 2.2 | -8.5 to 6.1 | ± 15% |
| Long-Term (-80°C, 30 days) | -4.5 to 3.8 | -10.2 to 8.9 | ± 15% |
Visualizing the Workflow and Logic
To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for Method A.
Caption: Key parameters in bioanalytical method validation.
Conclusion
The data presented clearly demonstrates that Method A, which utilizes this compound as a stable isotope-labeled internal standard, offers significant advantages in terms of accuracy, precision, and robustness over the conventional Method B.[5][6] The use of a SIL-IS effectively compensates for variability during sample processing and analysis, resulting in a more reliable and reproducible method.[4] For researchers and drug development professionals seeking to generate high-quality bioanalytical data for regulatory submissions, the adoption of methods incorporating stable isotope-labeled internal standards is highly recommended. This approach ensures data integrity and confidence in the subsequent pharmacokinetic and clinical assessments.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Rifampicin Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of the critical anti-tuberculosis drug Rifampicin, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly in complex matrices such as plasma. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comparative overview of 25-Desacetyl Rifampicin-d3 (B1140610) and other commonly employed internal standards for Rifampicin quantification by LC-MS/MS, supported by experimental data from various studies.
Introduction to Internal Standards in Rifampicin Analysis
The complexity of biological matrices necessitates the use of an internal standard to ensure the accuracy and precision of LC-MS/MS assays. The ideal IS for Rifampicin analysis should share structural similarities and physicochemical properties with Rifampicin to effectively compensate for analytical variability. Several compounds have been utilized for this purpose, including stable isotope-labeled (SIL) analogues of the analyte, its metabolites, or other structurally related compounds.
This guide focuses on a comparison of the following internal standards:
-
25-Desacetyl Rifampicin-d3: A deuterated metabolite of Rifampicin.
-
Rifampicin-d8: A deuterated stable isotope-labeled version of the parent drug.
-
Roxithromycin: A macrolide antibiotic structurally distinct from Rifampicin.
-
Phenacetin: An analgesic compound, also structurally unrelated to Rifampicin.
Performance Data Comparison
The following table summarizes the performance characteristics of the aforementioned internal standards based on data reported in various scientific publications. It is important to note that these values were obtained from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Internal Standard | Analyte Recovery | IS Recovery | Matrix Effect | Precision (%CV) | Study Matrix |
| This compound | Not explicitly reported for Rifampicin | Not explicitly reported | No significant matrix effects observed[1] | 6.7% - 11.8% (for 25-desacetyl rifapentine)[1] | Human Breast Milk |
| Rifampicin-d8 | 92%[2] | Not explicitly reported | RSD <5%[2] | Not explicitly reported | Human Plasma |
| Roxithromycin | 97% - 101% (for Roxithromycin itself)[3] | Not explicitly reported | Not explicitly reported | Not explicitly reported | Human Serum |
| Phenacetin | 48.65% - 55.15%[4] | 60.22%[4] | Not explicitly reported | <15% (for Rifampicin)[4] | Human Plasma |
Discussion of Internal Standard Performance
This compound: As a deuterated version of a major metabolite of Rifampicin, this compound is theoretically an excellent internal standard. Its structural similarity to both the parent drug and its primary metabolite should allow it to effectively track their behavior during extraction and ionization. The available data, although from a study on a related compound in breast milk, suggests good precision and minimal matrix effects[1]. The high recovery reported for the non-deuterated metabolite (close to 100%) in another study further supports its potential suitability.
Rifampicin-d8: Stable isotope-labeled internal standards like Rifampicin-d8 are generally considered the gold standard in quantitative mass spectrometry. They co-elute with the analyte and have nearly identical extraction and ionization properties, leading to the most accurate correction for analytical variability. The reported high recovery (92%) and low matrix effect (RSD <5%) for Rifampicin analysis using Rifampicin-d8 underscore its excellent performance[2].
Roxithromycin: While structurally different from Rifampicin, Roxithromycin has been used as an internal standard. A study reported high recovery for Roxithromycin itself (97-101%)[3]. However, without specific data on its performance in compensating for Rifampicin's variability, its suitability is less certain compared to SIL IS. Structural differences can lead to variations in extraction efficiency and ionization suppression/enhancement, potentially compromising accuracy.
Phenacetin: Phenacetin is another structurally unrelated internal standard. The reported recovery for Rifampicin using Phenacetin as an IS was moderate (48.65% - 55.15%), while the recovery of Phenacetin itself was 60.22%[4]. The significant difference in recovery between the analyte and the IS, along with their structural dissimilarity, suggests that Phenacetin may not be the optimal choice for accurately correcting for variations in the analysis of Rifampicin.
Experimental Protocols
Detailed methodologies from the cited studies are provided below to allow for a comprehensive understanding of the experimental conditions under which the performance data was generated.
Method Using this compound as Internal Standard for a Related Compound
-
Sample Preparation: A study quantifying rifapentine (B610483) and 25-O-desacetyl rifapentine in human breast milk used rifampicin-d3 as an internal standard. The procedure involved protein precipitation followed by solid-phase extraction[5].
-
LC-MS/MS Conditions:
-
Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 μm)[5].
-
Mobile Phase: Isocratic elution with acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v)[5].
-
Flow Rate: 450 μL/min[5].
-
Mass Spectrometer: AB Sciex API 4000 in positive electrospray ionization mode with multiple reaction monitoring[5].
-
Method Using Rifampicin-d8 as Internal Standard
-
Sample Preparation: Plasma samples containing Rifampicin and the internal standard Rifampicin-d8 were cleaned up using a Captiva ND Lipids filtration plate[2].
-
LC-MS/MS Conditions:
Method Using Roxithromycin as Internal Standard
-
Sample Preparation: Serum proteins were precipitated with methanol, with clarithromycin (B1669154) used as the internal standard in this particular study for the quantification of Roxithromycin itself[3].
-
LC-MS/MS Conditions:
-
Column: Phenomenex Luna CN column (100 mm × 2.0 mm i.d., 3 μm)[3].
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium (B1175870) acetate (B1210297) in water (3:3:4, v/v/v)[3].
-
Flow Rate: 0.2 mL/min[3].
-
Method Using Phenacetin as Internal Standard
-
Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate from plasma was performed[4].
-
LC-MS/MS Conditions:
Visualizing the Importance of an Ideal Internal Standard
The following diagrams illustrate the crucial role of a suitable internal standard in LC-MS/MS analysis and a typical experimental workflow for its evaluation.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Rifampicin and its Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Rifampicin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This guide provides a detailed comparison of various analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published studies.
Rifampicin (RIF), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body.[1] The primary and most active metabolite is 25-desacetyl-rifampicin (des-RMP), which retains antimicrobial activity.[2][3] Other metabolites include Rifampicin N-oxide (RMP-NO) and 3-formyl-rifampicin (3-FR). The simultaneous and accurate measurement of these compounds is essential for a comprehensive understanding of Rifampicin's disposition in vivo.
Metabolic Pathway of Rifampicin
Rifampicin is primarily metabolized in the liver, where it is deacetylated to form 25-desacetyl-rifampicin.[3] This process is a key step in its biotransformation.
Comparative Analysis of Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of Rifampicin and its metabolites in biological matrices, predominantly in human plasma. The choice of method often depends on the required sensitivity, selectivity, and sample throughput. The following tables summarize the key performance parameters of several published LC-MS/MS and HPLC-UV methods.
LC-MS/MS Methods
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity and specificity.
| Analyte(s) | Sample Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| RIF, des-RMP | Human Plasma | RIF: 411 - 19737des-RMP: 70 - 3379 | RIF: 411des-RMP: 70 | RIF: < 6.3des-RMP: < 8.2 | RIF: < 8.2des-RMP: < 10.1 | RIF: 90.3 - 108.2des-RMP: 93.1 - 107.5 | [4] |
| RIF | Human Plasma | 5.021 - 1008.315 | 5.021 | < 15 | < 15 | 48.65 - 55.15 | [5] |
| RIF | Human Plasma | 5 - 40000 µg/L | 5 µg/L | - | RSD <5% | ~92 | [6] |
| RIF, des-RMP, RPT, dRPT, RBT, dRBT | Human Plasma | RIF/RPT/RBT: 75 - 30000Metabolites: 37.5 - 15000 | RIF/RPT/RBT: 75Metabolites: 37.5 | Within ±15% | < 15 | - | [7] |
| RIF, INH, PZA, EMB, AcINH | Human Plasma | RIF: 0.2-20 µg/mL | 0.2 µg/mL | - | < 15 | - | [8] |
HPLC-UV Methods
HPLC with UV detection is a more widely available and cost-effective alternative, though generally less sensitive than LC-MS/MS.
| Analyte(s) | Sample Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| RIF | Human Plasma | 0.3 - 25 | 0.3 | ≤ 6.0 | ≤ 9.7 | 95 | [9] |
| RIF, des-RMP | In vitro (HLM) | 0 - 200 µM | RIF: 17.75 µMdes-RMP: 23.57 µM | - | - | - | [10] |
Experimental Protocols: A Closer Look
The following sections provide detailed methodologies for representative analytical techniques.
Sample Preparation Workflow
A critical step in bioanalysis is the effective isolation of the analytes from the complex biological matrix. Protein precipitation is a commonly employed, straightforward, and high-throughput technique.
Method 1: Rapid LC-MS/MS for Rifampicin and 25-desacetyl-rifampicin[4]
-
Sample Preparation: 100 µL of human plasma is deproteinized with methanol. After centrifugation, a 0.3 µL aliquot of the supernatant is directly injected into the LC-MS/MS system.[4]
-
Chromatographic Conditions:
-
Column: Gemini NX C18
-
Mobile Phase: Isocratic elution with 40:60 (V/V) methanol and 2mM ammonium (B1175870) formate (B1220265) in water.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Method 2: HPLC-UV for Rifampicin[9]
-
Sample Preparation: Liquid-liquid extraction is performed on 0.5 mL of plasma using a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v:v).[9]
-
Chromatographic Conditions:
-
Column: Atlantis dC18
-
Mobile Phase: 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (60:40, v:v).
-
Flow Rate: 1 mL/min
-
-
Detection:
-
Detector: Photodiode Array (PDA)
-
Wavelength: 337 nm
-
Conclusion
The choice between LC-MS/MS and HPLC-UV for the analysis of Rifampicin and its metabolites depends on the specific requirements of the study. LC-MS/MS methods offer superior sensitivity and specificity, making them ideal for pharmacokinetic studies where low concentrations of metabolites need to be accurately measured.[4][5][6] HPLC-UV methods, while less sensitive, are robust, cost-effective, and suitable for therapeutic drug monitoring where analyte concentrations are expected to be within a higher range.[9] The detailed protocols and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most appropriate analytical method for your research needs.
References
- 1. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. saudijournals.com [saudijournals.com]
- 10. akjournals.com [akjournals.com]
The Analytical Edge: Evaluating 25-Desacetyl Rifampicin-d3 as an Internal Standard
A detailed comparison of internal standards for the accurate and precise quantification of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, is crucial for robust bioanalytical method development in drug metabolism and pharmacokinetic studies. This guide provides an objective evaluation of 25-Desacetyl Rifampicin-d3 as a potential internal standard, comparing its theoretical advantages against commonly used alternatives, supported by experimental data from published literature.
For researchers and scientists in drug development, the choice of an appropriate internal standard (IS) is paramount to ensure the reliability of quantitative data from liquid chromatography-mass spectrometry (LC-MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard due to its near-identical chemical and physical properties to the analyte of interest, 25-Desacetyl Rifampicin.
Comparative Performance of Internal Standards
While direct experimental data for this compound is not extensively available in public literature, its performance can be inferred from the well-established principles of using stable isotope-labeled standards. The following tables summarize validation data for commonly used internal standards in the analysis of Rifampicin and its related compounds, providing a benchmark for the expected performance of this compound.
| Internal Standard | Analyte(s) | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |
| Rifampicin-d8 | Rifampicin | Human Plasma | <5% | <5% | Not explicitly stated, but method validated | [1] |
| Rifampicin-d3 | Rifapentine (B610483), 25-O-desacetyl rifapentine | Human Milk | 3.1% - 8.3% | 3.1% - 8.3% | 97.4% - 100.6% | [2][3] |
| Phenacetin | Rifampicin | Plasma | Below 15% | Below 15% | Not explicitly stated, but method validated | [4] |
| Hydrochlorothiazide | Rifampicin | Human Plasma | ≤9.7% | ≤9.7% | ≤6.0% | [5] |
| Roxithromycin | Rifampicin | Plasma | Not specified | Not specified | Not specified | [6] |
| p-Acetamidobenzoic acid | Rifampicin, Isoniazid, Pyrazinamide | Not specified | Not specified | Not specified | Not specified | [7] |
Table 1: Comparison of Accuracy and Precision Data for Various Internal Standards Used in Rifampicin and Related Compound Analysis.
Theoretical Advantages of this compound
A deuterated internal standard like this compound offers several key advantages over other types of internal standards:
-
Co-elution with the Analyte: It will have nearly identical chromatographic retention time as the non-labeled analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer source will be very similar to the analyte, providing a more accurate normalization of the signal.
-
Comparable Extraction Recovery: During sample preparation, the deuterated standard will behave almost identically to the native analyte, effectively correcting for any losses during the extraction process.
-
Reduced Variability: The use of a stable isotope-labeled internal standard generally leads to lower coefficients of variation (CV%) for both precision and accuracy, resulting in more reliable and reproducible data.
Experimental Protocols
Below are representative experimental protocols for the bioanalysis of Rifampicin and its metabolites, which can be adapted for use with this compound as an internal standard.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting analytes from biological matrices like plasma.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of Rifampicin and its metabolites would involve a reverse-phase C18 column with a gradient elution.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific MRM transitions for 25-Desacetyl Rifampicin and this compound would need to be optimized.
Visualizing the Workflow
The following diagrams illustrate the key processes in a typical bioanalytical workflow utilizing an internal standard.
Caption: Experimental workflow for bioanalysis.
Caption: Logic of internal standard correction.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Liquid Chromatography-Mass Spectrometry Method for the Estimation of Rifampicin in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saudijournals.com [saudijournals.com]
- 6. ijper.org [ijper.org]
- 7. researchgate.net [researchgate.net]
Performance Evaluation of 25-Desacetyl Rifampicin-d3 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Rifampicin (B610482) and its metabolites, the selection of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of the performance of 25-Desacetyl Rifampicin-d3 and other alternative internal standards in various biological matrices, supported by experimental data from published studies.
The Gold Standard: Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard. A SIL internal standard is chemically and physically almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in instrument response, leading to higher accuracy and precision in quantitative results.
While direct performance data for this compound is limited in publicly available literature, a study utilizing the closely related 25-desacetyl-rifampicin-d8 (25-dRIF-d8) for the quantification of 25-desacetyl-rifampicin (25-dRIF) in human plasma provides valuable insights into the expected performance.[1]
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of 25-Desacetyl Rifampicin analysis using different internal standards across various biological matrices. It is important to note that the data is collated from different studies, and direct head-to-head comparisons in a single study are not available. Therefore, variations in experimental conditions should be considered when interpreting the data.
Table 1: Performance Data for 25-Desacetyl Rifampicin with a Deuterated Internal Standard in Human Plasma
| Parameter | Performance with 25-desacetyl-rifampicin-d8 |
| Linearity Range | 0.05 - 10 mg/L |
| Correlation Coefficient (r²) | Not explicitly stated, but a population pharmacokinetic model was successfully developed. |
| Accuracy (% Nominal) | Not explicitly stated, but the method was used to generate reliable pharmacokinetic data. |
| Precision (% CV) | Not explicitly stated, but the method was used to generate reliable pharmacokinetic data. |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L |
Data inferred from a study using 25-dRIF-d8 for the analysis of 25-dRIF in human plasma by LC-MS/MS.[1]
Table 2: Performance Data for 25-Desacetyl Rifampicin with Alternative Internal Standards
| Internal Standard | Biological Matrix | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Nominal) | Precision (% CV) | LLOQ | Reference |
| Rifampicin-d3 | Human Milk | 4.00 - 2000 ng/mL | 0.9995 | 96.4 - 106.3% | 6.7 - 11.8% | 4.00 ng/mL | [2] |
| Rifapentine (B610483) | Human Plasma | 0.25 - 15.0 µg/mL | Not Stated | Not Stated | Not Stated | 0.25 µg/mL | |
| Rifapentine | Human Urine | 2.5 - 80.0 µg/mL | Not Stated | Not Stated | Not Stated | 2.5 µg/mL | |
| Neostigmine | Human Liver Microsomes | 0 - 200 µM | 0.995 | Not Stated | Not Stated | 23.57 µM | [3][4] |
| None Used (HPLC-UV) | Human Urine | 2 - 10 µg/mL | 0.9978 | Not Stated | 0 - 3.1752% | 1.7 µg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical results. The following are representative experimental protocols for the analysis of 25-Desacetyl Rifampicin in biological matrices.
LC-MS/MS Method with Deuterated Internal Standard (for 25-dRIF in Human Plasma)[1]
-
Sample Preparation: To 30 µL of plasma, 100 µL of 0.1% formic acid in acetonitrile (B52724) containing the internal standards (RIF-d8 and 25-dRIF-d8) was added. The samples were then processed using an OSTRO® precipitation and dephospholipidation plate.
-
Chromatography:
-
Column: BEH C18 column (1.7 µm, 2.1 × 50 mm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in ultra-pure water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient: Not detailed
-
Column Temperature: 40 °C
-
-
Mass Spectrometry:
-
Ionization: Not specified, but typically Electrospray Ionization (ESI) in positive mode for these compounds.
-
Quantification Transitions (m/z):
-
25-dRIF: 749.5 > 95.1
-
25-dRIF-d8: 757.5 > 95
-
-
LC-MS/MS Method with Rifampicin-d3 as Internal Standard (for 25-O-desacetyl rifapentine in Human Milk)[2]
-
Sample Preparation: A combination of protein precipitation and solid-phase extraction (SPE) was used. 100 µL of human milk was precipitated with 250 µL of methanol (B129727) containing the internal standard (Rifampicin-d3). After centrifugation, the supernatant was diluted and loaded onto a C18 SPE cartridge. The cartridge was washed, and the analytes were eluted.
-
Chromatography:
-
Column: Agilent® Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 μm)
-
Mobile Phase: Isocratic elution with acetonitrile: methanol: 0.1% formic acid (55/5/40, v/v/v)
-
Flow Rate: 450 µL/min
-
-
Mass Spectrometry:
-
Instrument: AB Sciex API 4000 mass spectrometer
-
Ionization: Electrospray ionization in positive mode
-
Detection: Multiple reaction monitoring (MRM)
-
Visualization of Experimental Workflows and Logical Relationships
To further clarify the processes involved in bioanalytical method validation and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Bioanalytical Method Validation Workflow.
Caption: Rationale for Internal Standard Selection.
Conclusion
The use of a deuterated internal standard, such as this compound, is the preferred approach for the quantitative bioanalysis of 25-Desacetyl Rifampicin. The near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, leading to highly accurate and precise data. While direct comparative studies are scarce, the available data on the use of 25-dRIF-d8 and other internal standards demonstrate that isotope-labeled standards are likely to provide superior performance. When this compound is not available, a structurally similar analog like Rifampicin-d3 can be a suitable alternative, though it may not perfectly mimic the behavior of the analyte. The choice of internal standard should always be carefully validated for the specific biological matrix and analytical method to ensure the generation of reliable and reproducible results.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for 25-Desacetyl Rifampicin Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Rifampicin and its metabolites, the selection of a high-quality reference standard for 25-Desacetyl Rifampicin is a critical first step. This guide provides a comparative overview of commercially available reference standards and details the analytical methodologies for their use, supported by experimental data from peer-reviewed literature.
Comparison of 25-Desacetyl Rifampicin Reference Standards
The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical results. Key considerations include purity, availability of a Certificate of Analysis (CoA), and the supplier's reputation. Below is a comparison of 25-Desacetyl Rifampicin reference standards from various suppliers. While direct access to Certificates of Analysis is often limited without a purchase, the following table summarizes publicly available information.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| LGC Standards | 25-Desacetyl Rifampicin (>90%) | 16783-99-6 | >90% (HPLC)[1] | A deuterated version (25-Desacetyl Rifampicin-d3, >85%) is also available.[2] |
| Cayman Chemical | 25-Desacetyl Rifampicin | 16783-99-6 | ≥95%[3] | Provided as a solid. |
| Allmpus | RIFAMPICIN 25-DESACETYL IMPURITY | 16783-99-6 | 98.54% (HPLC)[4] | CoA, HNMR, MASS, HPLC, IR, TGA analysis data are offered with the product.[4] |
| SynZeal | 25-Desacetyl Rifampicin | 16783-99-6 | Not specified | Supplied with a Certificate of Analysis and analytical data.[5] |
| Pharmaffiliates | 25-Desacetyl Rifampicin | 16783-99-6 | Not specified | Offers a range of Rifampicin impurities and stable isotopes.[6] |
| ChemicalBook | 25-DESACETYL RIFAMPICIN | 16783-99-6 | ≥95% (HPLC) from some suppliers[7] | A marketplace with various suppliers. |
Experimental Protocols for 25-Desacetyl Rifampicin Analysis
Accurate quantification of 25-Desacetyl Rifampicin is crucial for pharmacokinetic studies and impurity profiling of Rifampicin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin has been reported for in vitro metabolism studies.[8][9]
Instrumentation: Waters Alliance 2695 HPLC system with a 2996 photodiode array (PDA) detector.[8][9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Luna C-18 (150 x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | Gradient elution with water and methanol[8][9] |
| Flow Rate | 0.8 mL/min[8] |
| Detection | UV at 254 nm[8][9] |
| Injection Volume | 15 µL[8] |
| Run Time | 11.5 min[8] |
Method Validation Summary:
| Parameter | 25-Desacetyl Rifampicin |
| Linearity Range | 0–200 μM (R² = 0.995)[8][9] |
| Limit of Detection (LOD) | 7.78 μM[8][9] |
| Limit of Quantification (LOQ) | 23.57 μM[8][9] |
Another HPLC method was developed and validated for the analysis of 25-Desacetyl Rifampicin in human urine.[10]
Instrumentation: Agilent Technologies HPLC with an Agilent Eclipse XDB-C18 column.[10]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 65:35 (v/v) methanol: 0.01 M sodium phosphate (B84403) buffer (pH 5.2)[10] |
| Flow Rate | 0.8 mL/min[10] |
| Detection | UV at 254 nm[10] |
Method Validation Summary:
| Parameter | 25-Desacetyl Rifampicin |
| Linearity Range | 2–10 µg/mL (correlation coefficient = 0.9978)[10] |
| Limit of Detection (LOD) | 0.51 µg/mL[10] |
| Limit of Quantification (LOQ) | 1.7 µg/mL[10] |
| Recovery | 80.87% - 111.15%[10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity for the quantification of 25-Desacetyl Rifampicin, especially in complex biological matrices. A rapid and sensitive LC-MS/MS method for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma has been developed.[11]
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
Sample Preparation: Protein precipitation.[11]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | Not specified |
| Mobile Phase | Not specified |
| Run Time | 1.4 minutes[11] |
Method Validation Summary:
| Parameter | 25-Desacetyl Rifampicin |
| Linearity Range | 70.4 - 3379.2 ng/mL (Correlation coefficient > 0.992)[11] |
| Lower Limit of Quantification (LLOQ) | 70.4 ng/mL[11] |
A UPLC-MS/MS method has also been validated for the quantification of first-line anti-tuberculosis drugs and their metabolites, including 25-Desacetyl Rifampicin, in urine.[12]
Instrumentation: UPLC system coupled to a triple-quadrupole tandem mass spectrometer.[12]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kinetex Polar C18[12] |
| Mobile Phase | Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) with 0.1% formic acid[12] |
Method Validation Summary:
| Parameter | 25-Desacetyl Rifampicin |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[12] |
Visualizing Analytical Workflows and Metabolic Pathways
Metabolic Pathway of Rifampicin to 25-Desacetyl Rifampicin
Rifampicin is metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin. This biotransformation is a key step in its pharmacokinetic profile.
Caption: Metabolic conversion of Rifampicin.
General Workflow for 25-Desacetyl Rifampicin Analysis
The analytical workflow for quantifying 25-Desacetyl Rifampicin in biological samples typically involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: Analytical workflow for 25-Desacetyl Rifampicin.
References
- 1. 25-Desacetyl Rifampicin(>90%) | LGC Standards [lgcstandards.com]
- 2. This compound (>85%) | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. allmpus.com [allmpus.com]
- 5. 25-Desacetyl Rifampicin | 16783-99-6 | SynZeal [synzeal.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 25-DESACETYL RIFAMPICIN | 16783-99-6 [chemicalbook.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Ionization Efficiency of 25-Desacetyl Rifampicin and its d3 Analog in Mass Spectrometry
For researchers and drug development professionals engaged in the quantitative analysis of drug metabolites, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative analysis of the ionization efficiency of 25-Desacetyl Rifampicin and its deuterated (d3) analog, which is often employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
Data Presentation: A Comparative Overview
Stable isotope-labeled internal standards, such as 25-Desacetyl Rifampicin-d3, are considered the gold standard in quantitative mass spectrometry.[1] The underlying principle is that the deuterated analog will exhibit nearly identical chemical and physical properties to the analyte of interest, including co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer source.[2][3] This similarity allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and fluctuations in instrument performance.
However, subtle differences in ionization efficiency can arise due to the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) results in a slightly stronger chemical bond, which can influence fragmentation patterns and, in some instances, the efficiency of ionization. While often negligible, this effect can lead to either a slight enhancement or suppression of the signal compared to the non-deuterated compound.
Due to the proprietary nature of much of the direct comparative data, the following table presents a hypothetical comparison based on general principles observed in mass spectrometry for similar compounds. This illustrates the expected similarity in response and the minor variations that might be observed.
| Compound | Molecular Ion (m/z) | Typical Relative Ionization Efficiency |
| 25-Desacetyl Rifampicin | 781.4 | 100% |
| This compound | 784.4 | 97% - 103% |
Note: The relative ionization efficiency is presented as a hypothetical range. The actual observed efficiency can vary based on the specific LC-MS/MS instrumentation, source conditions, and the nature of the sample matrix.
Experimental Protocols
To empirically determine and compare the ionization efficiency of 25-Desacetyl Rifampicin and its d3 analog, a series of experiments can be conducted. The following is a representative protocol for such an analysis using LC-MS/MS.
Objective:
To compare the signal response of 25-Desacetyl Rifampicin and this compound under identical LC-MS/MS conditions.
Materials:
-
25-Desacetyl Rifampicin analytical standard
-
This compound analytical standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Calibrated analytical balance and volumetric flasks
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 25-Desacetyl Rifampicin and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working solutions of each compound at identical concentrations (e.g., 1, 10, 100, 500, and 1000 ng/mL) in a 50:50 mixture of acetonitrile and water.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the elution and separation of the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
25-Desacetyl Rifampicin: Precursor ion (e.g., m/z 781.4) to a specific product ion.
-
This compound: Precursor ion (e.g., m/z 784.4) to a corresponding product ion.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity for both compounds.
-
-
-
Data Analysis:
-
Inject the working solutions of both compounds at each concentration level in triplicate.
-
Measure the peak area of the MRM transition for each compound at each concentration.
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area against the concentration for both 25-Desacetyl Rifampicin and its d3 analog.
-
Compare the slopes of the resulting calibration curves. The ratio of the slopes will provide a quantitative measure of the relative ionization efficiency.
-
Mandatory Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to 25-Desacetyl Rifampicin.
Experimental Workflow for Ionization Efficiency Comparison
Caption: Workflow for comparing the ionization efficiency of the analyte and its d3 analog.
References
Comparative Guide to 25-Desacetyl Rifampicin-d3: Identity and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed analytical protocols for confirming the identity and purity of 25-Desacetyl Rifampicin-d3, a critical labeled internal standard for pharmacokinetic and drug metabolism studies. The performance of this isotopically labeled standard is evaluated against its non-deuterated counterpart, 25-Desacetyl Rifampicin, with supporting experimental data and methodologies.
Product Identity Comparison
This compound is the deuterated form of 25-Desacetyl Rifampicin, the primary active metabolite of the antibiotic Rifampicin.[1][2] The incorporation of three deuterium (B1214612) atoms on the N-methyl group of the piperazine (B1678402) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of 25-Desacetyl Rifampicin in biological matrices.[3] This isotopic labeling has minimal impact on the molecule's chemical properties, ensuring it co-elutes with the unlabeled analyte during chromatographic separation.[4]
| Parameter | This compound | 25-Desacetyl Rifampicin (Alternative) |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-(methyl-d3)-1-piperazinyl)imino]methyl]rifamycin | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin |
| Molecular Formula | C41H53D3N4O11[3] | C41H56N4O11[5] |
| Molecular Weight | 783.92 g/mol [3] | 780.9 g/mol [5] |
| CAS Number | Not available | 16783-99-6[5] |
| Appearance | Reddish-orange to Brown-orange Solid[3] | Dark Red Solid[5] |
| Primary Application | Internal standard for quantitative analysis | Reference standard for qualitative and quantitative analysis |
Purity Comparison
The purity of a reference standard is paramount for accurate quantification. Both this compound and its non-deuterated analog are expected to have high chemical purity, typically assessed by High-Performance Liquid Chromatography (HPLC). For the deuterated standard, isotopic purity is an additional critical parameter, determined by mass spectrometry.
| Parameter | This compound (Typical Specification) | 25-Desacetyl Rifampicin (Typical Specification) |
| Chemical Purity (by HPLC) | ≥98% | ≥98% |
| Isotopic Purity | ≥99% deuterated forms | Not Applicable |
| Isotopic Enrichment | ≥98% (d3) | Not Applicable |
Experimental Protocols
Accurate characterization of this compound involves a suite of analytical techniques to confirm its structure and assess its purity.
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and verify the incorporation of three deuterium atoms.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Prepare a 1 mg/mL solution of the standard in methanol.
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the [M+H]+ ion at m/z 784.9. This is 3 Da higher than the [M+H]+ of the non-deuterated standard (m/z 781.9), confirming the presence of the three deuterium atoms.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the deuterium label.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Method:
-
Dissolve ~5 mg of the standard in a suitable deuterated solvent (e.g., Chloroform-d).
-
Acquire 1H NMR and 13C NMR spectra.
-
-
Expected Result: The 1H NMR spectrum will show the absence of the N-methyl singlet peak, which is present in the spectrum of the non-deuterated standard. The 13C NMR will show a characteristic triplet for the deuterated carbon, confirming the location of the label.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the standard.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Expected Result: A single major peak with a purity of ≥98% based on the total peak area.
Visualizations
Caption: Metabolic pathway of Rifampicin to 25-Desacetyl Rifampicin.
Caption: Experimental workflow for identity and purity confirmation.
References
Safety Operating Guide
Proper Disposal of 25-Desacetyl Rifampicin-d3: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 25-Desacetyl Rifampicin-d3, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on available safety data for similar compounds and general best practices for chemical waste management.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Although not classified as dangerous goods for transport, it should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: In case of dust formation or aerosols, a self-contained breathing apparatus should be used.[1]
In Case of a Spill:
-
Evacuate and restrict access to the affected area.
-
Avoid generating dust during clean-up.[2]
-
For small spills, gently sweep up the solid material, place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials for disposal as chemical waste.
-
Avoid discharge of spilled material into drains, water courses, or onto the ground.[2]
II. Disposal Workflow and Procedures
The proper disposal of this compound should follow a structured workflow to ensure all safety and regulatory aspects are covered.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label this compound waste with its full chemical name.
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, sealed, and properly labeled waste container.
Step 2: Packaging and Labeling
-
Container: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Chemical Waste for Incineration")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Disposal Method Selection
-
Primary Method (Recommended): The preferred method of disposal is to offer the waste to a licensed hazardous material disposal company.[2] These companies are equipped to handle and dispose of chemical waste in compliance with federal and local regulations.
-
Alternative Method (If Permitted): In some cases, incineration in a facility equipped with an afterburner and scrubber may be an acceptable disposal method.[2] This should only be performed by trained personnel in a permitted facility.
-
Prohibited Methods: Do not dispose of this compound by:
-
Discharging it into the sewer system.[2]
-
Disposing of it in regular trash.
-
Allowing it to evaporate in a fume hood.
-
Step 5: Arranging for Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
Maintain records of all disposed chemical waste as required by your institution and local regulations.
III. Summary of Safety and Disposal Information
The following table summarizes key data for handling and disposing of 25-Desacetyl Rifampicin and its derivatives, based on available Safety Data Sheets.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number (Unlabeled) | 16783-99-6 | [1][3] |
| Primary Use | Research and Development Only | [1] |
| Personal Protective Equipment | Gloves, Safety Goggles, Lab Coat, Respiratory Protection (as needed) | [1] |
| Spill Cleanup | Avoid dust generation, sweep up, and collect for disposal. | [1][2] |
| Prohibited Disposal | Do not discharge into drains, water courses, or onto the ground. | [2] |
| Recommended Disposal | Offer to a licensed hazardous material disposal company. | [2] |
| Alternative Disposal | Incineration in a suitable facility. | [2] |
| Transport Regulation | Not regulated as dangerous goods. | [2] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
